(4-carboxy-2-oxobutyl)azanium chloride
Description
Historical Context and Evolution of 5-Aminolevulinic Acid Hydrochloride Research in Medicine
The journey of 5-Aminolevulinic acid (5-ALA) in biomedical research began with its discovery by Dr. David Shemin in the 1950s, establishing its foundational role as a precursor to essential biological molecules like heme and chlorophyll (B73375). sbipharma.co.jp Initially, research focused on understanding its participation in these vital metabolic processes. As the late 20th century approached, the potential for 5-ALA's medical applications became increasingly evident, leading to intensified efforts toward its mass production. sbipharma.co.jp This included focusing on photosynthetic microorganisms such as Rhodobacter sphaeroides due to their robust 5-ALA-producing capabilities. sbipharma.co.jpfrontiersin.org
A significant evolutionary leap in 5-ALA research occurred with its utility in cancer delineation, particularly in fluorescence-guided surgery for malignant gliomas, gaining traction around 2006. wikipedia.orgdovepress.com This innovative application leveraged 5-ALA's unique metabolic properties to enhance the visualization of cancerous tissues during surgical procedures. wikipedia.orgdovepress.com The European Medicines Agency approved 5-ALA for use as an optical imaging agent in surgery in 2007, followed by its approval by the U.S. Food and Drug Administration (FDA) for the same application in 2017. wikipedia.orgnih.gov
Subsequent detailed research findings demonstrated the clinical utility of 5-ALA HCl in improving surgical outcomes. Studies indicated increased tumor removal rates and prolonged progression-free survival in patients with high-grade gliomas and non-muscular invasive bladder cancers. dovepress.comnih.govmdpi.com For instance, a multicentered Phase II trial for recurrent high-grade gliomas reported high positive predictive values for 5-ALA fluorescence in identifying tumor tissue. dovepress.com
| Fluorescent Intensity/Location | Positive Predictive Value (PPV) |
| Brain tissue (no obvious tumor) | 93% dovepress.com |
| Obvious tumor bulk | 99.5% dovepress.com |
| Overall (intensity 3) | 97% (all tumors) dovepress.com |
| Glioblastoma multiforme (GBM) | 97.2% dovepress.com |
| High-grade tumors | 100% dovepress.com |
| Recurrent tumors | 93.8% dovepress.com |
Further advancements in the field include the development of chemical derivatives of 5-ALA aimed at enhancing bioavailability and stability. bibliotekanauki.pl Contemporary research also explores nanotechnology for improved delivery mechanisms and theranostic applications, highlighting the ongoing evolution and broad spectrum of 5-ALA research in medicine. nih.govmdpi.com
Biosynthetic Origin and Significance of 5-Aminolevulinic Acid in Tetrapyrrole Metabolism
5-Aminolevulinic acid (5-ALA) is a naturally occurring, non-proteinogenic amino acid that serves as the crucial first committed precursor in the biosynthesis of all tetrapyrrole compounds across diverse life forms. sbipharma.co.jpfrontiersin.orgencyclopedia.puboup.comresearchgate.netresearchgate.netnih.govbioone.org These essential molecules include heme in mammals, chlorophyll in plants, siroheme, and vitamin B12. sbipharma.co.jpfrontiersin.orgoup.comresearchgate.netresearchgate.netnih.govbioone.org
The synthesis of 5-ALA occurs via two primary biosynthetic pathways:
C4 Pathway (Shemin Pathway): Predominant in animals, yeast, certain protozoa, and purple non-sulfur photosynthetic bacteria, this pathway involves a single enzymatic step. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govbioone.org Here, the condensation of glycine (B1666218) and succinyl-CoA is catalyzed by 5-aminolevulinic acid synthase (ALAS), with pyridoxal (B1214274) 5′-phosphate (PLP) acting as a cofactor. frontiersin.orgnih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.gov In mammals, ALAS is considered the rate-limiting enzyme in the heme synthesis pathway. nih.govencyclopedia.pub Mammalian cells express two tissue-specific forms of ALAS: ALAS1, which is ubiquitously expressed in most cells, and ALAS2, found exclusively in erythroid precursor cells. encyclopedia.pub
C5 Pathway: Utilized by plants, algae, and most bacteria and archaea, this pathway synthesizes 5-ALA from glutamate (B1630785) through a three-step enzymatic reaction. researchgate.netresearchgate.netnih.govbioone.org Key enzymes involved include glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde (B1620169) aminotransferase (HemL). researchgate.netresearchgate.netnih.govbioone.org
Role as a Prodrug in Endogenous Photosensitizer Production
5-Aminolevulinic acid (5-ALA) is classified as a prodrug because, in its native form, it does not possess photosensitizing properties. bibliotekanauki.plnih.govencyclopedia.pubnih.govoncotarget.com Instead, its therapeutic and diagnostic utility stems from its metabolic conversion within cells into an active photosensitizer, primarily Protoporphyrin IX (PpIX). wikipedia.orgnih.govmdpi.combibliotekanauki.plnih.govmdpi.comencyclopedia.pubnih.govnih.govoncotarget.commdpi.comresearchgate.netresearchgate.netsemanticscholar.org
Upon exogenous administration, 5-ALA bypasses the natural regulatory feedback loop present in the heme biosynthetic pathway, specifically the rate-limiting step normally controlled by endogenous ALAS. nih.govencyclopedia.pubnih.govoncotarget.com This circumvention leads to an amplified synthesis of porphyrins, including PpIX, which is an intermediate in the pathway leading to heme. mdpi.comnih.govencyclopedia.pubnih.govoncotarget.commdpi.comresearchgate.netresearchgate.netsemanticscholar.org
A critical aspect of 5-ALA's application is the preferential accumulation of PpIX in malignant cells compared to normal tissues. This selectivity is attributed to several factors inherent to cancer cells:
Altered Ferrochelatase Activity: Cancer cells often exhibit reduced activity of ferrochelatase (FECH), the enzyme responsible for inserting ferrous iron into PpIX to form non-fluorescent heme. nih.govmdpi.comnih.govmdpi.comresearchgate.netresearchgate.net This deficiency leads to a bottleneck in the pathway, causing PpIX to accumulate rather than being converted into its final product. mdpi.comnih.govmdpi.comresearchgate.netresearchgate.net
Increased 5-ALA Influx: Some cancer cells demonstrate elevated expression of 5-ALA influx transporters, such as peptide transporters (PEPTs) 1 and 2, facilitating greater uptake of exogenous 5-ALA into the cell. mdpi.comresearchgate.net
This selective accumulation of PpIX is fundamental to the clinical applications of 5-ALA. PpIX itself is a fluorophore, meaning it emits red fluorescence when excited by blue or violet light. mdpi.comencyclopedia.pubmdpi.com This fluorescent property allows for the real-time visualization and precise delineation of tumor margins during fluorescence-guided surgery. wikipedia.orgnih.govmdpi.commdpi.comresearchgate.net
Furthermore, PpIX acts as a potent photosensitizing agent. When irradiated with light of specific wavelengths (typically red light), PpIX absorbs the light energy and transitions to an excited state. In the presence of molecular oxygen, this excited PpIX transfers energy to oxygen, generating reactive oxygen species (ROS), particularly singlet oxygen. nih.govoncotarget.commdpi.comsemanticscholar.org These highly reactive oxygen species induce oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to irreversible cell damage and localized cell death, a mechanism exploited in photodynamic therapy (PDT). nih.govoncotarget.commdpi.comsemanticscholar.org
Structure
2D Structure
Properties
IUPAC Name |
(4-carboxy-2-oxobutyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Foundations of 5 Aminolevulinic Acid Hydrochloride Action
Cellular Uptake and Intracellular Metabolism of 5-Aminolevulinic Acid Hydrochloride
The journey of exogenous 5-ALA HCl into cells and its subsequent conversion to PpIX involves specific transporter systems and a series of enzymatic reactions within the heme biosynthesis pathway.
Transporter Systems Mediating 5-Aminolevulinic Acid Hydrochloride Entry
The cellular uptake of 5-ALA is primarily mediated by active transport mechanisms, which can vary depending on the cell type piel-l.orgnih.gov. In human adenocarcinoma cells (WiDr cells), 5-ALA transport is saturable, following Michaelis-Menten kinetics, and is dependent on Na+ and partly on Cl- ions piel-l.org. Stoichiometric analysis in these cells suggests a Na+:5-ALA coupling ratio of 3:1 piel-l.org. The transport of 5-ALA in WiDr cells is significantly inhibited by β-amino acids like β-alanine and taurine (B1682933), as well as by γ-aminobutyric acid (GABA), indicating the involvement of β-amino acid and GABA transporters piel-l.org.
Other identified transporters include peptide transporter 1 (PEPT1) and peptide transporter 2 (PEPT2), which mediate the cellular uptake of dipeptides and tripeptides and are reported to be expressed in various tissues, including intestinal brush border membranes, renal proximal tubules, pancreatoma cells, and cholangiocarcinoma cells nih.govmdpi.comnih.gov. PEPT2, in particular, can contribute to 5-ALA accumulation in non-glioma cancers and its levels tend to be increased in high-grade gliomas compared to low-grade gliomas mdpi.com. Additionally, the proton-coupled amino acid transporter 1 (PAT1) and taurine transporter (TauT) have been implicated in 5-ALA uptake mdpi.com.
| Transporter System | Characteristics/Inhibition | Cell Types/Tissues | References |
| β-amino acid/GABA transporters | Na+ and partly Cl- dependent, inhibited by β-alanine and GABA | WiDr human adenocarcinoma cells | piel-l.org |
| PEPT1 | Mediates dipeptide/tripeptide uptake | Small intestinal brush border membrane, pancreatoma, cholangiocarcinoma, gastric epithelial cells | nih.govmdpi.comnih.gov |
| PEPT2 | Mediates dipeptide/tripeptide uptake, proton-dependent | Luminal membrane of renal proximal tubules, high-grade gliomas | nih.govnih.govmdpi.com |
| PAT1 | Proton-coupled amino acid transporter | General cellular uptake | mdpi.com |
| TauT | Taurine transporter | General cellular uptake | mdpi.com |
Enzymatic Conversion Pathways to Protoporphyrin IX (PpIX) in the Heme Biosynthesis Pathway
Upon cellular uptake, 5-ALA enters the heme biosynthesis pathway, an eight-step enzymatic process distributed between the cytoplasm and mitochondria encyclopedia.pubmdpi.comfrontierspecialtychemicals.comoncotarget.com. This pathway typically begins with the synthesis of 5-ALA itself from succinyl-CoA and glycine (B1666218), catalyzed by 5-ALA synthase (ALAS), which is the rate-limiting enzyme in normal heme synthesis encyclopedia.pubmdpi.comfrontierspecialtychemicals.comnih.gov. However, exogenous 5-ALA bypasses this initial regulated step, leading to accelerated heme synthesis and subsequent PpIX accumulation encyclopedia.pubmdpi.comnih.govlongdom.org.
The key enzymatic steps involved in the conversion of 5-ALA to PpIX are:
ALA Dehydratase (ALAD) / Porphobilinogen (B132115) Synthase (PBGS): Two molecules of 5-ALA are condensed to form porphobilinogen (PBG) encyclopedia.pubfrontierspecialtychemicals.comoncotarget.comresearchgate.net. This is the second enzyme in the pathway, located in the cytoplasm encyclopedia.pubmdpi.comoncotarget.com.
Porphobilinogen Deaminase (PBGD) / Hydroxymethylbilane (B3061235) Synthase: Four molecules of PBG are sequentially linked to form the unstable linear tetrapyrrole hydroxymethylbilane (HMB) mdpi.comfrontierspecialtychemicals.comoncotarget.comresearchgate.net. This cytosolic enzyme is also known as uroporphyrinogen I synthase frontierspecialtychemicals.com.
Uroporphyrinogen III Synthase (UROS): HMB is cyclized to form uroporphyrinogen III (Uro III) frontierspecialtychemicals.com. In the absence of UROS, HMB can spontaneously cyclize to uroporphyrinogen I frontierspecialtychemicals.com. This enzyme is also cytosolic encyclopedia.pub.
Uroporphyrinogen III Decarboxylase (UROD): The four acetic acid side chains of Uro III are decarboxylated to methyl groups, forming coproporphyrinogen III (Copro III) frontierspecialtychemicals.comoncotarget.com. This reaction also occurs in the cytoplasm encyclopedia.pub.
Coproporphyrinogen III Oxidase (CPOX): Copro III is transported into the mitochondria, where its two propionate (B1217596) side chains are oxidatively decarboxylated to vinyl groups, yielding protoporphyrinogen (B1215707) IX encyclopedia.pubfrontierspecialtychemicals.comoncotarget.comnih.gov. This enzyme is located in the mitochondrial intermembrane space encyclopedia.pub. The ATP-binding cassette super-family B member 6 (ABCB6) may transport Coproporphyrinogen III from the intracellular space into the mitochondrion nih.gov.
Protoporphyrinogen Oxidase (PPOX): Protoporphyrinogen IX undergoes a six-electron oxidation, mediated by PPOX, to form the fluorescent protoporphyrin IX (PpIX) encyclopedia.pubfrontierspecialtychemicals.comoncotarget.comnih.govnih.gov. This mitochondrial enzyme catalyzes the removal of six hydrogens and requires oxygen as a terminal electron acceptor encyclopedia.pubnih.gov.
The final step in the heme biosynthesis pathway is the insertion of ferrous iron (Fe2+) into PpIX by ferrochelatase (FECH) to form heme encyclopedia.pubmdpi.comfrontierspecialtychemicals.comoncotarget.comnih.gov. This enzyme is located in the inner mitochondrial membrane encyclopedia.pubnih.gov.
Differential Enzymatic Activity and Regulation in Pathological Tissues
The selective accumulation of PpIX in diseased cells, particularly cancer cells, after exogenous 5-ALA administration is attributed to differential enzymatic activity and regulation within the heme biosynthesis pathway compared to normal tissues mdpi.commdpi.commdpi.comresearchgate.netsbipharma.co.jp. While all cells possess the enzymes of the heme pathway, imbalances in enzyme activities contribute to PpIX accumulation in pathological states mdpi.comnih.gov.
A key factor in this selective accumulation is often the impaired activity of ferrochelatase (FECH) in tumor cells mdpi.commdpi.commdpi.comsbipharma.co.jp. In normal cells, FECH efficiently converts PpIX to heme, preventing significant PpIX build-up encyclopedia.pubnih.gov. However, in many cancer cells, FECH activity is reported to be reduced or dysfunctional, leading to a bottleneck in the pathway and the consequent accumulation of PpIX mdpi.commdpi.comsbipharma.co.jp. For example, silencing FECH has been shown to elevate both basal and 5-ALA-stimulated PpIX fluorescence in breast cancer cells researchgate.net.
Furthermore, some studies suggest that oncogene transformation can induce upregulation of certain heme biosynthesis enzymes. For instance, NeuT oncogene transformation has been found to significantly up-regulate ALAS-H, PBGS, PBGD, and CPOX, enhancing 5-ALA-induced PpIX production, as exogenous 5-ALA bypasses ALAS-H activity which is normally inhibited by heme oncotarget.com. Conversely, downregulation of enzymes like porphobilinogen synthase (PBGS) or porphobilinogen deaminase (PBGD) can significantly reduce 5-ALA-stimulated PpIX fluorescence researchgate.net. Additionally, alterations in the expression of transporters such as ATP-binding Cassette Subfamily G Member 2 (ABCG2), which mediates PpIX efflux, can also influence intracellular PpIX levels encyclopedia.pubnih.gov. Decreased ABCG2 expression has been observed in fluorescing glioma specimens compared to non-fluorescing samples, indicating reduced PpIX efflux contributes to higher PpIX levels nih.gov.
| Enzyme/Factor | Role in Heme Pathway | Effect in Pathological Tissues (compared to normal) | References |
| ALAS | Rate-limiting for endogenous ALA synthesis | Bypassed by exogenous 5-ALA, may be upregulated in some cancers | encyclopedia.puboncotarget.comnih.gov |
| PBGS (ALAD) | Converts ALA to PBG | Upregulated in some cancers, silencing reduces PpIX | oncotarget.comresearchgate.net |
| PBGD | Converts PBG to HMB | Upregulated in some cancers, silencing reduces PpIX | oncotarget.comresearchgate.net |
| CPOX | Converts Copro III to Protoporphyrinogen IX | Upregulated in some cancers | oncotarget.comnih.gov |
| PPOX | Converts Protoporphyrinogen IX to PpIX | Upregulated in fluorescing gliomas | nih.gov |
| FECH | Converts PpIX to Heme | Impaired/reduced activity, leading to PpIX accumulation; silencing elevates PpIX | mdpi.commdpi.commdpi.comnih.govresearchgate.netsbipharma.co.jp |
| ABCG2 | PpIX efflux transporter | Decreased expression in fluorescing gliomas (reduced efflux) | encyclopedia.pubnih.gov |
Protoporphyrin IX Accumulation Dynamics and Photoproduct Generation
The unique dynamics of PpIX accumulation following 5-ALA administration are central to its applications in diagnostic visualization and therapeutic interventions.
Selective Protoporphyrin IX Accumulation in Diseased Cells
The selective accumulation of PpIX in diseased cells, particularly malignant ones, is a cornerstone of 5-ALA-mediated PDD and PDT mdpi.comnih.govmdpi.comfrontierspecialtychemicals.comoncotarget.comsbipharma.co.jp. While 5-ALA itself can penetrate non-selectively into various cell types, its subsequent metabolism to PpIX exhibits a preferential accumulation in tumor cells encyclopedia.pubnih.gov. This selectivity is attributed to a combination of factors:
Enhanced 5-ALA Uptake: Some cancer cells may exhibit altered expression of the transport systems responsible for 5-ALA uptake, such as PEPT1 and PEPT2, potentially leading to higher intracellular concentrations of the precursor nih.govnih.govmdpi.com.
Over-expression of Heme Biosynthesis Enzymes: Certain oncogene transformations can lead to an upregulation of enzymes earlier in the heme biosynthesis pathway (e.g., PBGS, PBGD, CPOX), which, in the presence of exogenous 5-ALA bypassing the ALAS regulatory step, can drive increased production of PpIX oncotarget.com.
Decreased Ferrochelatase (FECH) Activity: The most widely accepted mechanism for selective PpIX accumulation is the reduced activity of ferrochelatase in tumor cells compared to normal cells mdpi.commdpi.commdpi.comsbipharma.co.jp. This enzymatic bottleneck prevents the efficient conversion of PpIX to heme, causing PpIX to build up within the malignant cells encyclopedia.pubnih.gov.
Reduced PpIX Efflux: Decreased expression or activity of PpIX efflux transporters, such as ABCG2, in tumor cells can further contribute to the intracellular retention of PpIX encyclopedia.pubnih.gov.
This differential metabolism means that when 5-ALA is administered, PpIX predominantly accumulates in the mitochondria of tumor cells, making them selectively sensitive to subsequent light activation mdpi.comnih.govsbipharma.co.jp.
Protoporphyrin IX Fluorescence Properties for Diagnostic Visualization
Protoporphyrin IX (PpIX) is a naturally fluorescent porphyrin with distinct spectroscopic properties that enable its use in diagnostic visualization encyclopedia.pubmdpi.comnih.govmdpi.comfrontierspecialtychemicals.comsbipharma.co.jpaacrjournals.org. When excited by light at specific wavelengths, PpIX emits a characteristic red fluorescence, allowing for the demarcation of PpIX-accumulating tissues, such as tumors, from surrounding normal tissues that contain significantly lower levels of PpIX encyclopedia.pubresearchgate.netsbipharma.co.jpresearchgate.net.
The fluorescence emission spectrum of PpIX typically exhibits peaks in the red region of the visible light spectrum. For diagnostic purposes, blue or violet light (e.g., around 405 nm) is commonly used for excitation, which corresponds to the Soret band (strongest absorption) of PpIX mdpi.comresearchgate.net. The emitted fluorescence peaks are primarily observed around 635 nm and 704 nm. This red fluorescence is readily detectable and distinguishable from the autofluorescence of healthy tissues, which typically occurs at shorter wavelengths.
The intensity and spectral characteristics of PpIX fluorescence can provide real-time guidance during surgical procedures, particularly in neurosurgery for high-grade gliomas, where visible 5-ALA-induced fluorescence allows for improved tumor resection margins researchgate.netnih.gov. The ability to visualize these fluorescent areas intraoperatively aids surgeons in distinguishing malignant tissue from healthy brain parenchyma, enhancing the extent of resection nih.gov.
| Property | Description | References |
| Fluorescent Compound | Protoporphyrin IX (PpIX) | encyclopedia.pubfrontierspecialtychemicals.com |
| Excitation Wavelengths | Typically blue/violet light (e.g., 405 nm, corresponding to Soret band) | mdpi.comresearchgate.net |
| Emission Wavelengths | Red fluorescence, primarily peaks around 635 nm and 704 nm | |
| Diagnostic Utility | Demarcation of PpIX-accumulating tissues (e.g., tumors) from normal tissue | encyclopedia.pubresearchgate.netsbipharma.co.jp |
| Intraoperative Use | Guides surgical resection by highlighting malignant tissue | researchgate.netnih.gov |
Downstream Cellular and Molecular Responses to Photodynamic Activation
Photodynamic therapy (PDT) utilizing 5-aminolevulinic acid hydrochloride (5-ALA HCl) relies on a cascade of downstream cellular and molecular events initiated by light activation of protoporphyrin IX (PpIX), the endogenous photosensitizer synthesized from 5-ALA. These events ultimately lead to tumor cell destruction and the modulation of host immune responses oatext.comnih.govresearchgate.net.
Reactive Oxygen Species and Singlet Oxygen Generation
The fundamental mechanism of 5-ALA HCl-mediated PDT involves the intracellular biosynthesis of PpIX from exogenous 5-ALA. This accumulation is preferentially higher in tumor cells due to their altered heme biosynthesis pathway, specifically an imbalance in enzymatic activities such as a downregulated ferrochelatase, which is responsible for converting PpIX into heme mdpi.commdpi.com.
Upon irradiation with light of an appropriate wavelength (typically around 630 nm, corresponding to a key excitation peak of PpIX), the ground-state PpIX molecule absorbs photons and is excited to a short-lived singlet state researchgate.netmdpi.commdpi.com. This excited singlet state rapidly undergoes intersystem crossing to a longer-lived triplet state mdpi.commdpi.com. In the presence of molecular oxygen, the excited triplet-state PpIX can then engage in two primary photochemical reactions:
Type I Reaction: The excited photosensitizer directly interacts with cellular substrates (e.g., proteins, lipids) through electron transfer, leading to the formation of reactive free radicals such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH) mdpi.comnih.gov. These radicals can cause damage to cellular structures mdpi.com.
Type II Reaction: The excited photosensitizer transfers energy directly to molecular oxygen (³O₂), leading to the generation of highly reactive singlet oxygen (¹O₂) oatext.commdpi.commdpi.comresearchgate.netresearchgate.netoup.com. Singlet oxygen is considered the predominant cytotoxic species in PDT researchgate.netresearchgate.netoup.com.
The reactive oxygen species (ROS) produced, particularly singlet oxygen, possess a short half-life and a limited diffusion distance, typically within 0.02 µm of their generation site researchgate.netwjgnet.com. This confined reactivity is crucial for the selective destruction of cancer cells while minimizing damage to surrounding healthy tissues researchgate.net. These highly reactive species non-specifically attack and oxidize vital intracellular components, including proteins, lipids, and DNA, leading to cellular dysfunction and eventual death mdpi.commdpi.comwjgnet.comijbs.com.
Table 1: Key Reactive Oxygen Species in 5-ALA HCl PDT
| Reactive Oxygen Species | Chemical Formula | Type of Reaction | Target Cellular Components |
| Singlet Oxygen | ¹O₂ | Type II | Proteins, Lipids, DNA |
| Superoxide Radical | O₂•⁻ | Type I | Proteins, Lipids, DNA |
| Hydroxyl Radical | •OH | Type I | Proteins, Lipids, DNA |
| Hydrogen Peroxide | H₂O₂ | Metabolic byproduct of ROS | Proteins, Lipids, DNA |
Induction of Cellular Damage Pathways: Apoptosis and Necrosis
The cytotoxic effects of 5-ALA HCl-mediated PDT are primarily mediated by the generated reactive oxygen species, leading to various forms of programmed and accidental cell death, including apoptosis, necrosis, and in some contexts, autophagy or other specialized pathways like ferroptosis and necroptosis oatext.comnih.govresearchgate.netmdpi.commdpi.comspandidos-publications.comnih.gov. The specific mode of cell death induced is often dependent on factors such as the intracellular localization of PpIX and the light dose applied oatext.commdpi.commdpi.com.
When PpIX predominantly accumulates in the mitochondria, its photoactivation frequently triggers the intrinsic apoptotic pathway oatext.commdpi.comspandidos-publications.comnih.gov. Mitochondrial damage caused by ROS leads to a loss of mitochondrial membrane potential, the release of pro-apoptotic factors such as cytochrome c into the cytoplasm, and subsequent activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) mdpi.comresearchgate.netnih.gov. Oxidative damage to specific proteins, like Bcl-2, can also promote apoptosis researchgate.net.
Conversely, higher PDT doses or extensive oxidative stress can lead to necrosis oatext.comnih.govmdpi.com. Necrosis is characterized by cellular swelling, rupture of the plasma membrane, and release of intracellular contents, often triggering an inflammatory response researchgate.net. Evidence suggests that PpIX diffusion into the cytoplasm can favor necrotic cell death spandidos-publications.com. Beyond classical apoptosis and necrosis, 5-ALA PDT has been shown to induce other forms of cell death, such as necroptosis, which is dependent on receptor-interacting protein 3 (RIP3), and ferroptosis in certain carcinoma cells mdpi.comnih.gov. PDT also causes direct damage to DNA and crucial subcellular organelles like the plasma membrane, endoplasmic reticulum (ER), and lysosomes oatext.commdpi.commdpi.comijbs.com. ER stress, triggered by calcium release due to oxidative damage, can also initiate apoptosis mdpi.com.
While autophagy, the degradation of cellular components by lysosomes, can be induced by 5-ALA PDT, it frequently acts as a pro-survival mechanism for tumor cells rather than a direct cell death pathway mdpi.comspandidos-publications.comresearchgate.net. Studies indicate that suppressing autophagy can enhance PDT-induced cell death mdpi.comresearchgate.net.
Table 2: Primary Cellular Damage Pathways Induced by 5-ALA HCl PDT
| Cell Death Pathway | Key Characteristics | Influencing Factors | Molecular Events Involved |
| Apoptosis | Programmed, controlled cell shrinkage, chromatin condensation | Lower PDT doses, mitochondrial PpIX localization | Mitochondrial membrane potential loss, cytochrome c release, caspase activation (caspase-9, -3) mdpi.comspandidos-publications.comnih.gov |
| Necrosis | Uncontrolled cell swelling, membrane rupture | Higher PDT doses, cytoplasmic PpIX localization, severe oxidative stress | Plasma membrane damage, release of DAMPs mdpi.commdpi.comspandidos-publications.com |
| Autophagy | Self-digestion via lysosomes | Can be pro-survival or lead to cell death under specific conditions | Activation of AMPK, involvement of RIP3 mdpi.comspandidos-publications.com |
| Necroptosis | Programmed form of necrosis | Inhibition of NF-κB, RIP3 activation nih.gov | Inflammatory cell death frontiersin.org |
| Ferroptosis | Iron-dependent, lipid peroxidation-driven cell death | Altered lipid metabolism mdpi.com | Extracellular lipid peroxidation products mdpi.com |
Immunomodulatory Effects and Anti-Tumor Immune Response
PDT-induced cellular damage leads to the release or exposure of various Damage-Associated Molecular Patterns (DAMPs) from dying tumor cells nih.govmdpi.commdpi.comfrontiersin.orgnih.govfrontiersin.org. Key DAMPs include calreticulin (B1178941) (CRT) on the cell surface, heat shock protein 70 (HSP70), high-mobility group box 1 (HMGB1), and adenosine (B11128) triphosphate (ATP) released into the extracellular space nih.govmdpi.commdpi.comnih.govfrontiersin.org. The release of inflammatory mediators like Interleukin-1β (IL-1β) also contributes to the immunogenic environment mdpi.com.
These DAMPs act as "danger signals" that are recognized by components of the immune system, particularly antigen-presenting cells (APCs) such as dendritic cells (DCs) mdpi.comnih.gov. The uptake of DAMPs and tumor antigens by DCs leads to their maturation and activation, evidenced by increased surface expression of MHC-II, CD80, and CD86, as well as an enhanced ability to secrete pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12) mdpi.comnih.govfrontiersin.org.
Activated and matured DCs then migrate to lymph nodes, where they present tumor-associated antigens to naive T lymphocytes, leading to the priming and activation of cytotoxic T lymphocytes (CTLs) mdpi.comresearchgate.netfrontiersin.org. These CTLs then infiltrate the tumor microenvironment, where they recognize and kill remaining cancer cells nih.govnih.govfrontiersin.org. PDT also influences the infiltration of other immune cells, including neutrophils and macrophages, into the tumor site mdpi.comnih.govfrontiersin.org. There is evidence that 5-ALA PDT can promote the differentiation of M1 macrophages, which are known for their anti-tumor activity, and suppress immunosuppressive regulatory T cells (Tregs) mdpi.comnih.govfrontiersin.org.
This collective immunomodulation contributes to transforming the tumor microenvironment from an immunosuppressive, "cold" state to an immunogenic, "hot" state mdpi.comfrontiersin.org. The systemic anti-tumor immune response elicited by 5-ALA PDT can not only lead to regression of the primary tumor but also potentially control distant metastases and establish long-term immune memory against tumor recurrence nih.govmdpi.comresearchgate.netmedicaljournals.se.
Table 3: Immunomodulatory Effects of 5-ALA HCl PDT
| Effect | Mechanism/Mediators |
| Induction of Immunogenic Cell Death (ICD) | PDT-induced damage leads to the release/exposure of Damage-Associated Molecular Patterns (DAMPs): Calreticulin (CRT) translocation to cell surface, release of Heat Shock Protein 70 (HSP70), High-Mobility Group Box 1 (HMGB1), and Adenosine Triphosphate (ATP) nih.govmdpi.commdpi.comfrontiersin.orgnih.govfrontiersin.org. |
| Dendritic Cell (DC) Activation & Maturation | DAMPs are recognized by DCs, leading to their activation, antigen uptake, and migration. Activated DCs exhibit increased surface expression of MHC-II, CD80, and CD86, and secrete pro-inflammatory cytokines (e.g., IFN-γ, IL-12) mdpi.comnih.govfrontiersin.org. |
| Cytotoxic T Lymphocyte (CTL) Priming & Activation | Mature DCs present tumor-associated antigens to T lymphocytes, leading to the priming and expansion of tumor-specific CTLs mdpi.comresearchgate.netfrontiersin.org. |
| Immune Cell Infiltration | Increased recruitment and infiltration of various immune cells, including neutrophils, macrophages, and T cells, into the tumor microenvironment nih.govmdpi.comnih.govfrontiersin.org. |
| Macrophage Polarization | Promotion of pro-inflammatory M1 macrophage differentiation mdpi.comnih.gov. |
| Suppression of Immunosuppressive Cells | Inhibition of regulatory T cells (Tregs) mdpi.comnih.govfrontiersin.org. |
| Tumor Microenvironment Remodeling | Conversion of the tumor microenvironment from "cold" (immunosuppressive) to "hot" (immunogenic), enhancing its receptiveness to immune attack mdpi.comfrontiersin.org. |
| Systemic Anti-Tumor Immunity | Elicitation of a systemic immune response that can control primary tumor growth, distant metastases, and establish immune memory against recurrence nih.govmdpi.comresearchgate.netmedicaljournals.se. |
Therapeutic Applications of 5 Aminolevulinic Acid Hydrochloride
Photodynamic Therapy (PDT) in Oncological Interventions
ALA-based PDT is a non-invasive cancer therapy whose efficacy is dependent on the efficient synthesis of porphyrins in the affected cancer tissue researchgate.net. Its application has been proposed for managing various cancers and has been extensively investigated across several organs, including the brain, skin, pharynx, blood and lymph, esophagus, urethra, prostate, and uterus mdpi.com.
In brain cancer, 5-ALA is one of the most commonly used photosensitizers in PDT frontiersin.org. Studies have shown that 5-ALA improves tumor visibility through a specific metabolic process and can be applied in interstitial PDT (iPDT), generating an immune response and reactive oxygen species for local disease cure frontiersin.org. In vitro studies have demonstrated that 5-ALA is safe enough to reduce glioblastoma cells in children frontiersin.org. The efficacy of PDT in combination with 5-ALA has also been evaluated on human glioblastoma cell lines frontiersin.org.
ALA-PDT is an effective treatment for actinic keratoses (AKs) with excellent cosmetic outcomes, particularly when compared with 5-fluorouracil (B62378) and cryotherapy dovepress.com. A meta-analysis of 32 publications found that ALA-PDT (with blue or red light) was superior to placebo-PDT for treating individual AK lesions dovepress.com. In a phase III study, the 5-ALA patch-PDT demonstrated superiority (82% and 89% clearance) over placebo-PDT (19% and 29%) and cryosurgery (77%) in improving AK lesions on the scalp dovepress.com. A randomized controlled study reported that complete clearance of AKs occurred in 86% of lesions with a 4-hour incubation of the self-adhesive ALA patch and red light therapy dovepress.com. Another study using BF-200 ALA nanoemulsion formulation for PDT showed superiority over placebo-PDT in terms of patient complete clearance rate (64% vs. 11%) and lesion complete clearance rate (81% vs. 22%) southcarolinablues.com.
For basal cell carcinoma (BCC), ALA-based PDT is frequently utilized and has shown effectiveness frontiersin.orgnih.gov. A 10-year follow-up study treating 60 BCCs in 44 patients with one or two sessions of ALA-PDT found 10-year complete response rates of 87% with two sessions and 60% with one session jwatch.org. At 10 years, 90% of primary tumors remained recurrence-free jwatch.org. A retrospective study on 44 patients with 60 BCC lesions treated with ALA-PDT (ALA in DMSO, 1-2 sessions) showed complete remission in 81% of cases (68% for single session, 91% for two sessions) nih.gov. A phase 3 study (ALA-BCC-CT013) demonstrated that PDT with Ameluz (a 5-ALA gel) achieved complete clinical and histological clearance of a preselected "main target" superficial BCC lesion in 65.5% of patients compared to 4.8% with placebo-PDT (P < .0001) cancernetwork.com. Total clearance of all sBCC lesions occurred in 64.1% of patients receiving Ameluz-PDT compared to 4.8% for placebo-PDT cancernetwork.com.
For cutaneous squamous cell carcinoma in situ (SCCis), ALA-PDT may be an effective treatment for selected cases researchgate.net. A retrospective review of 58 patients with 68 primary SCCis lesions treated with ALA-PDT and blue light illumination reported an initial complete response rate of 77.9% researchgate.net. Factors associated with response included location on the face, tumor diameter less than 2 centimeters, and longer ALA incubation time researchgate.net. Lesions treated with an ALA incubation time of less than 3 hours had a 53.3% response, while those with longer incubation times had an 84.9% response researchgate.net. Another study found no residual isSCC in 85% (17/20) of patients treated with ALA-PDL-PDT for facial cutaneous SCCis, with a post-treatment histological clearance rate of 94% when excluding patients with skip lesions nih.gov.
Summary of Efficacy in Cutaneous Malignancies:
| Malignancy Type | Study/Treatment Details | Complete Clearance/Response Rate (or similar metric) | Reference |
| Actinic Keratosis | 5-ALA patch-PDT (vs. placebo-PDT and cryosurgery) | 82-89% (lesion clearance) | dovepress.com |
| Actinic Keratosis | BF-200 ALA-PDT (vs. placebo-PDT) | 64% (patient clearance), 81% (lesion clearance) | southcarolinablues.com |
| Superficial BCC | ALA-PDT (10-year follow-up, 1 vs. 2 sessions) | 60% (1 session), 87% (2 sessions) | jwatch.org |
| Superficial BCC | Ameluz-PDT (vs. placebo-PDT) | 65.5% (clinical & histological clearance) | cancernetwork.com |
| SCC in situ | ALA-PDT with blue light | 77.9% (initial complete response) | researchgate.net |
| SCC in situ | ALA-PDL-PDT (facial lesions, histological clearance) | 94% (excluding skip lesions) | nih.gov |
ALA-PDT has been frequently utilized for head and neck cancer frontiersin.orgnih.gov. Studies indicate that PDT can induce High-Mobility Group Box 1 (HMGB1) expression and play a crucial role in activating antitumor immunity in patients with head and neck squamous cell carcinoma (HNSCC) frontiersin.org.
ALA-based PDT is frequently utilized for bladder cancer frontiersin.orgnih.gov.
For cervical cancer, ALA-PDT has demonstrated efficacy. A study showed that ALA-PDT reduced proliferation, increased cytotoxicity, and induced apoptosis in HeLa human cervical carcinoma cells spandidos-publications.com. Retrospective studies have reported high remission rates for cervical intraepithelial neoplasia (CIN) grades 1, 2, and 3, and vaginal intraepithelial neoplasia (VaIN) grades 2 and 3 after ALA-PDT researchgate.netfrontiersin.org. For cervical high-grade squamous intraepithelial lesion (HSIL), a complete remission rate of 65% was observed at 3 months, increasing to 82.5% at 12 months after ALA-PDT frontiersin.org. None of the patients in this study experienced disease progression frontiersin.org. For low-grade squamous intraepithelial lesions (LSIL) with high-risk Human Papillomavirus (HR-HPV) infections, topical 5-ALA PDT effectively eliminated HR-HPV infection and treated the lesions, with HR-HPV clearance rates of 80.21% at 3 months and 93.75% at 6 months frontiersin.org. The pathological regression rates were 87.5% at 3 months and 94.79% at 6 months frontiersin.org. A positive HPV reaction was found in 5.1% of patients 3 months after PDT for early cervical cancer, with no negative cytogram changes detected at 6 and 12 months ascopubs.org. The maximum follow-up period without disease relapse has been 5.1 years ascopubs.org.
Non-Oncological Therapeutic Applications
ALA-PDT has been investigated for a broad spectrum of non-neoplastic skin conditions, including inflammatory and infectious dermatoses, demonstrating strong or promising effectiveness nih.govkarger.com.
In dermatological conditions, ALA-PDT is widely used for treating moderate and severe acne nih.govkarger.com. Clinical and histological improvement in inflammatory acne after 20 weeks was significantly better with ALA-PDT compared to ALA alone or red light alone karger.com. One split-face comparative study showed that 4 sessions of ALA-PDT with blue light were superior to blue light alone in reducing both inflammatory and non-inflammatory lesions in patients with moderate-to-severe acne vulgaris, though the difference was not statistically significant karger.com. The mechanism of ALA-PDT in acne is thought to involve the selective destruction of the sebaceous unit after photosensitizer uptake nih.gov.
For psoriasis, ALA-PDT has shown some beneficial effects by inducing apoptosis of T-lymphocytes within inflammatory plaques, reducing inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6), and normalizing keratinocyte proliferation nih.gov. ALA-PDT excites the MAPK pathway, promoting the expression of p38, JNK, and ERK kinases, leading to upregulation of apoptotic genes like PARP and caspase 3 nih.gov. In an imiquimod (B1671794) (IMQ)-induced mouse model of psoriasis, ALA-PDT effectively ameliorated psoriasis-like lesions and attenuated the proliferation of IFN-γ-induced keratinocytes by enhancing reactive oxygen species (ROS) levels nih.gov. Some studies, however, reported variable or low efficacy for chronic plaque psoriasis, with some patients experiencing mild or no improvement nih.govtandfonline.commedicaljournals.secapes.gov.br.
For lichen sclerosus (LS), ALA-PDT has been suggested as an alternative non-invasive treatment nih.gov. A meta-analysis including four randomized controlled trials found that ALA-PDT was better than topical ointments (corticosteroids or tacrolimus) in treating LS, with a total effective rate (RR 1.38 [95% CI 1.19-1.60]) nih.govlongdom.org. ALA-PDT appears to offer a longer remission duration and a higher complete response rate than topical corticosteroid and calcineurin inhibitors nih.gov. For vulvar lichen sclerosus (VLS) in women of childbearing age, a study of 55 patients who underwent four sessions of 20% ALA-PDT showed efficacy rates at 6-month follow-up: 81.8% for pruritus relief, 67.3% for skin elasticity restoration, 63.6% for skin color improvement, and 72.7% for lesion area reduction tandfonline.com. A comparison study found that the complete response rate in the PDT group (14/20) was double that of the clobetasol (B30939) propionate (B1217596) group (7/20) (p<0.05) medicaljournalssweden.se.
Anti-Microbial Photodynamic Therapy
5-Aminolevulinic acid (5-ALA) serves as a precursor for photosensitizing porphyrins, primarily protoporphyrin IX (PpIX), which can be utilized in anti-microbial photodynamic therapy (aPDT). mdpi.comd-nb.infoplos.orgnih.gov In this process, PpIX, upon exposure to light of an appropriate wavelength in the presence of molecular oxygen, generates reactive oxygen species (ROS) that induce damage to microbial cells, leading to their inactivation. d-nb.infonih.govmdpi.com This mechanism makes aPDT a promising alternative for bacterial control, particularly against antibiotic-resistant strains, due to the low probability of resistance development. mdpi.complos.orgnih.gov
Research findings demonstrate the efficacy of 5-ALA-based aPDT against a broad spectrum of pathogens, including viruses, fungi, yeasts, and parasites, with significant attention paid to its antibacterial activity. mdpi.com Studies have shown that 1% 5-ALA aPDT achieved a 100% killing rate at optimal conditions against various bacterial strains, including Proteus hauseri, Aeromonas hydrophila, Bacillus cereus, and Staphylococcus aureus. d-nb.inforesearchgate.net Furthermore, systemic administration of 5-ALA has been evaluated for its antibacterial efficacy. For instance, in mouse models of Methicillin-Resistant Staphylococcus aureus (MRSA)-infected ulcers, 5-ALA photodynamic therapy, utilizing a 410-nm wavelength light-emitting diode, exhibited an in vitro bactericidal effect and, in vivo, accelerated wound healing while decreasing bacterial counts on ulcer surfaces. plos.orgnih.gov
Metabolic Disorder Modulation
5-Aminolevulinic acid (5-ALA), particularly when combined with sodium ferrous citrate (B86180) (SFC), has shown potential in modulating various metabolic disorders by influencing mitochondrial function, oxidative stress, and lipid and carbohydrate metabolism. researchgate.netnih.gove-century.usbioscientifica.comspandidos-publications.comnih.gov
The administration of 5-ALA/SFC has demonstrated beneficial effects on glucose metabolism. Clinical studies have reported reduced fasting and postprandial glucose levels in individuals with mild hyperglycemia and in pre-diabetic populations. researchgate.nete-century.usspandidos-publications.comnih.gov In animal models, 5-ALA/SFC improved glucose tolerance in high-fat diet (HFD)-fed mice and Zucker diabetic fatty (ZDF) rats. researchgate.nete-century.usspandidos-publications.com The underlying mechanisms include the enhancement of mitochondrial functions, improvement of insulin (B600854) sensitivity, and increased glucose uptake in peripheral tissues. researchgate.nete-century.us Specifically, 5-ALA/SFC treatment has been shown to increase ATP levels and upregulate the activity and expression of components within the mitochondrial electron transport chain, such as Complex IV, Complex III, and Complex V. researchgate.netnih.gov Furthermore, studies in C2C12 myotube cells indicated that 5-ALA/SFC enhances glucose uptake by promoting glucose transporter 1 (GLUT1) translocation to the plasma membrane. spandidos-publications.com
Table 1: Effects of 5-ALA/SFC on Metabolic Parameters in High-Fat Diet (HFD)-fed Rats
| Parameter | HFD Control Group (Mean ± SD) | 5-ALA/SFC Treated Group (Mean ± SD) | Significance (p-value) |
| Plasma Glucose Levels | Higher | Reduced | < 0.05 |
| Insulin Resistance | Higher | Reduced | Not Specified |
| Body Weight | Increased | Decreased | < 0.05 |
| Visceral Fat Weight | Increased | Decreased | < 0.05 |
| Hepatic Steatosis (TG mg/g tissue) | 43.75 ± 4.03 | 29 ± 2.58 | < 0.05 |
Source: Data derived from studies on obese rats e-century.usbioscientifica.com
Combination Therapeutic Modalities
The inherent properties of 5-ALA HCl, particularly its selective conversion to PpIX in target cells and its photosensitizing capabilities, render it highly suitable for integration into various combination therapeutic approaches. This synergy aims to enhance treatment efficacy, overcome resistance, and improve therapeutic outcomes in diverse conditions. encyclopedia.pubmdpi.commdpi.com
Synergy with Sonodynamic Therapy
Sonodynamic therapy (SDT) represents a promising therapeutic modality that combines low-intensity ultrasound with a sonosensitizer like 5-ALA. mdpi.commdpi.compreprints.org In this approach, 5-ALA is metabolized to PpIX, which then becomes activated by ultrasound waves, leading to the generation of cytotoxic reactive oxygen species (ROS). mdpi.commdpi.compreprints.orgscirp.orgntno.org
SDT involving 5-ALA shows significant therapeutic potential for malignant gliomas due to 5-ALA's documented tumor-specific accumulation in these cells. mdpi.compreprints.orgscirp.org In vivo studies using mouse glioma models have demonstrated that the combination of 5-ALA and 25-kHz ultrasound leads to a reduction in tumor size and an increase in apoptotic changes within glioma cells. scirp.org Further research indicates that increasing local oxygen levels during sonication, for example, through the use of oxygen-loaded perfluorocarbon nanodroplets, can significantly enhance the damage induced by 5-ALA-mediated SDT. ntno.org Clinical trials are currently underway to evaluate the safety and efficacy of oral 5-ALA HCl solution in combination with various ultrasound devices (e.g., Exblate Type 2, NaviFUS, CV01) for the treatment of newly diagnosed and recurrent glioblastoma. mdpi.compreprints.orgcareacross.com Beyond its application as a standalone sonosensitizer, 5-ALA has also been explored in combination with other therapeutic agents in SDT. For instance, the combined use of 5-ALA and Temozolomide (TMZ) as sonosensitizers demonstrated superior efficacy in preventing glioblastoma spheroid growth compared to either agent alone. researchgate.net
Integration with Conventional Cancer Therapies (e.g., Chemotherapy, Radiation Therapy, Immunotherapy)
The integration of 5-ALA-mediated photodynamic therapy (PDT) with conventional cancer treatments such as chemotherapy, radiation therapy, and immunotherapy holds considerable promise for improving anti-tumor efficacy. mdpi.come-century.usspandidos-publications.comnih.gov
In chemotherapy , 5-ALA PDT has been shown to potentiate the effects of chemotherapeutic agents. For example, studies investigating Ewing Sarcoma cell lines demonstrated that 5-ALA-mediated PDT enhanced the anti-tumorigenic effect of doxorubicin (B1662922) (DOX), leading to increased cytotoxicity and ROS production when combined. nih.govresearchgate.net Similar synergistic cytotoxic effects have been observed in breast cancer cell lines (MCF-7 and HepG2). mdpi.com A key advantage of PDT is its ability to be administered either before or after chemotherapy without compromising the efficacy of the latter. mdpi.com
For radiation therapy , 5-ALA acts as a radiosensitizer, augmenting the therapeutic impact of ionizing radiation. mdpi.comfoxchase.orgresearchgate.netappliedradiationoncology.comnih.gov The mechanism involves PpIX, the metabolic product of 5-ALA, enhancing the generation of reactive oxygen species (ROS) in response to X-rays. nih.gov Preclinical in vivo studies, such as those using mouse B16-BL6 melanoma cells, have shown significantly improved tumor suppression when 5-ALA is administered prior to fractionated radiation doses. nih.gov Radiodynamic therapy (RDT), which combines 5-ALA administration with photon irradiation, has also been demonstrated to effectively reduce tumor size in mouse models of malignant glioma; notably, 45 MV photon beam radiation proved more effective in activating PpIX and enhancing combined effects than lower energy levels. foxchase.orgappliedradiationoncology.com Furthermore, 5-ALA has been found to overcome hypoxia-induced radiation resistance in prostate cancer cells by increasing intra-mitochondrial ROS production and inducing mitochondrial dysfunction. researchgate.net
In the realm of immunotherapy , 5-ALA PDT can bolster anti-tumor immune responses by promoting immunogenic cell death (ICD) in cancer cells, as observed in colorectal cancer. spandidos-publications.comnih.gov Research indicates that 5-ALA PDT can effectively activate bone-marrow derived dendritic cells and enhance T helper 1 (Th1) immunity, which in turn leads to a cytotoxic T lymphocyte response and an increase in tumor-specific T cells. nih.gov The combination of 5-ALA PDT with autophagy inhibitors, such as Chloroquine, has been shown to further augment tumor-specific immunity. nih.gov
Combined Use with Other Fluorophores in Surgical Modalities
The integration of 5-ALA HCl with other fluorophores in surgical modalities is primarily aimed at enhancing intraoperative visualization and maximizing the safe resection of malignant tumors, particularly in complex neurosurgical procedures like those for gliomas. nih.govmdpi.comfrontiersin.orgnih.gov
5-ALA is widely recognized and utilized for fluorescence-guided resection (FGR) of high-grade gliomas, significantly improving the extent of tumor resection (EoR) by enabling real-time differentiation between tumor and normal brain tissue under blue light excitation. europa.eunih.govmdpi.comfrontiersin.orgnih.gov The PpIX produced from 5-ALA exhibits a robust red fluorescence in the tumor bulk and a lighter pink fluorescence in surrounding infiltrative tumor cells. frontiersin.org
To further optimize surgical guidance, 5-ALA has been combined with other fluorophores, such as fluorescein (B123965) sodium (SF). mdpi.com This combined approach leverages the distinct fluorescent properties of each agent. In glioblastoma surgery, SF, which fluoresces green/yellow, is often used to guide the initial phase of resection, providing broader visualization. mdpi.com Subsequently, 5-ALA is employed to visualize more subtle tumor spots within the surgical cavity, capitalizing on its higher specificity for infiltrated areas. mdpi.com A study involving 100 cases of combined fluorescence-guided resection using 5-ALA and SF in glioblastoma reported a high rate of gross total resection, achieving it in 96% of cases, and even supra-maximal resection in 11% of cases. mdpi.com This strategic combined application helps to mitigate the limitations associated with the intrinsic characteristics of individual fluorophores, without significantly impacting cost or safety compared to the exclusive use of 5-ALA. mdpi.com
Table 2: Comparison of 5-ALA and Fluorescein Sodium in Combined Glioblastoma Surgery
| Feature | 5-Aminolevulinic Acid (5-ALA) | Fluorescein Sodium (SF) | Combined Use in Surgery |
| Primary Fluorescence | Red PpIX | Green/Yellow | Strategic use of both reduces limitations of single fluorophores. mdpi.comfrontiersin.org |
| Tumor Specificity | High, especially for infiltrated areas beyond contrast-enhanced border. mdpi.comfrontiersin.org | Useful for initial bulk tumor visualization. mdpi.com | SF can guide initial resection, 5-ALA can identify residual tumor spots within the cavity and infiltrative areas. mdpi.com |
| Extent of Resection | Increases EoR. europa.eunih.govmdpi.comfrontiersin.orgnih.gov | Aids visualization. mdpi.com | Achieved 96% gross total resection and 11% supra-maximal resection in a study of 100 glioblastoma cases. mdpi.com |
| Clinical Approval | Approved for FGR in glioblastoma (e.g., Gliolan). europa.eunih.gov | Used off-label for FGS in many regions. | Combination is considered promising for increasing EoR and improving prognosis in GBM patients. mdpi.com |
Source: Data derived from studies on fluorescence-guided surgery europa.eunih.govmdpi.comfrontiersin.orgnih.gov
Diagnostic and Imaging Applications of 5 Aminolevulinic Acid Hydrochloride
Fluorescence-Guided Surgery (FGS) for Tumor Visualization
Fluorescence-guided surgery (FGS) is a technique that utilizes the administration of a fluorescent agent to illuminate cancerous tissue, allowing surgeons to distinguish it from healthy tissue in real-time. cancer.gov 5-ALA has become a cornerstone of FGS, particularly in neurosurgery. nih.gov After administration, 5-ALA is metabolized into protoporphyrin IX (PpIX), a fluorescent molecule that preferentially accumulates in tumor cells. nih.govmdpi.comyoutube.com When illuminated with a specific wavelength of blue light, the PpIX-laden tumor tissue emits a red fluorescence, providing a clear visual guide for surgeons. youtube.comnih.gov This enhanced visualization aims to maximize the extent of tumor resection while preserving surrounding healthy tissue. mdpi.comnih.gov
Glioblastoma, an aggressive and infiltrative primary brain tumor, presents a significant surgical challenge due to the difficulty in distinguishing tumor margins from normal brain tissue. mdpi.comnih.gov The use of 5-ALA in FGS has been shown to significantly improve the extent of resection (EOR) in patients with glioblastoma. mdpi.commdpi.com A landmark phase III randomized controlled trial demonstrated that FGS with 5-ALA nearly doubled the rate of gross total resection (GTR) in high-grade gliomas compared to conventional white-light surgery (65% vs. 36%). frontiersin.org This improvement in EOR has been associated with improved progression-free survival. nih.govnih.gov
Studies have shown that 5-ALA-induced fluorescence is highly predictive of tumor tissue. In one study, fluorescent tissue contained tumor in 95.7% of samples, while non-fluorescent tissue still contained tumor in 87.5% of samples, highlighting the infiltrative nature of the disease. uzh.ch Even in cases where all fluorescent tissue is removed, residual tumor may be detected by intraoperative MRI, although the accuracy of iMRI in this context can be limited. uzh.ch The combination of 5-ALA FGS with other intraoperative imaging techniques, such as sodium fluorescein (B123965), is being explored to potentially improve outcomes further. mdpi.commdpi.com
| Study Finding | Details | Reference |
| Improved Gross Total Resection (GTR) Rate | A phase III trial showed a GTR of 65% in the 5-ALA group versus 36% in the white-light group for high-grade gliomas. | frontiersin.org |
| Positive Predictive Value (PPV) | In a study on recurrent high-grade gliomas, the PPV of fluorescence in tissue with no obvious tumor under white light was 93%. | nih.gov |
| Tumor Detection Accuracy | Histological examination of fluorescent tissue samples during glioblastoma resection revealed the presence of a tumor in 95.7% of cases. | uzh.ch |
The application of 5-ALA FGS is expanding beyond neuro-oncology to other complex surgical fields, including head and neck oncology. cancer.govmountsinai.org The intricate anatomy of the head and neck, with its many vital structures, makes complete tumor resection while preserving function a significant challenge. cancer.govveeva.com 5-ALA FGS offers the potential to improve the precision of tumor removal in this region. mountsinai.org
Clinical trials are underway to evaluate the feasibility and diagnostic performance of 5-ALA-induced PpIX fluorescence for detecting malignant tissue in head and neck and skull base cancers. cancer.gov Preliminary findings suggest that 5-ALA can effectively highlight various head and neck tumors, including squamous cell carcinomas, allowing surgeons to visualize the cancer's topography more clearly. mountsinai.org The use of specialized endoscopic systems equipped with filters for fluorescence excitation is a preferred method for detecting the red fluorescence in head and neck surgery. frontiersin.org
| Application | Key Findings | Reference |
| Squamous Cell Carcinoma | A clinical trial is assessing the feasibility, usability, and safety of 5-ALA FGS in patients with squamous cell carcinomas of the head and neck. | mountsinai.org |
| Primary and Recurrent Cancers | A phase II trial is testing how well 5-ALA FGS works in diagnosing primary or recurrent head and neck cancers. | cancer.gov |
| Tumor Visualization | 5-ALA provides an immersive, multidimensional image of what is cancer and what is normal tissue, enhancing surgical precision. | mountsinai.org |
The utility of 5-ALA-induced fluorescence is being investigated across a range of other cancers. frontiersin.org Clinical studies have explored its application in the visualization of malignant tissues in the bladder, gastrointestinal tract, and breast. nih.gov In bladder cancer, 5-ALA has demonstrated increased sensitivity in diagnosis compared to standard white-light cystoscopy, particularly for carcinoma in situ and dysplasia. frontiersin.org For gastrointestinal cancers, endoscopic 5-ALA fluorescence has been used as a surveillance method for detecting precancerous lesions like Barrett's esophagus and to assist in the resection of gastric and hepatic malignancies. frontiersin.org
A phase II randomized controlled trial in breast cancer surgery showed that 5-ALA caused bright red tumor fluorescence, improving the visualization of the tumor against normal tissue. nih.gov The positive predictive value for detecting breast cancer inside the grossly demarcated tumor border was 100%. nih.gov These emerging applications highlight the broad potential of 5-ALA FGS to improve surgical outcomes in various oncological disciplines.
| Cancer Type | Application of 5-ALA | Key Findings | Reference |
| Bladder Cancer | Diagnosis and resection guidance | Increased sensitivity in diagnosis compared to white-light cystoscopy, especially for carcinoma in situ. | frontiersin.org |
| Gastrointestinal Cancer | Endoscopic surveillance and resection guidance | Useful for detecting dysplastic, pre-malignant tissue (e.g., Barrett's esophagus) and assisting in the resection of gastric and hepatic malignancies. | frontiersin.org |
| Breast Cancer | Intraoperative visualization during breast-conserving surgery | Bright red tumor fluorescence with a positive predictive value of 100% for detecting cancer within the demarcated tumor border. | nih.gov |
| Pancreatic Cancer | Potential contrast agent for fluorescence-guided surgery | Studies are investigating factors influencing 5-ALA uptake and fluorescence in pancreatic cancer cells. | ucl.ac.uk |
Photodiagnosis of Precancerous and Malignant Lesions
Beyond surgical guidance, 5-ALA is a valuable tool for the photodiagnosis (PDD) of precancerous and malignant lesions, particularly in easily accessible areas like the oral cavity. nih.gov After topical or systemic administration, 5-ALA leads to the accumulation of PpIX in dysplastic and cancerous cells, which then fluoresce red under blue light. nih.govnscpolteksby.ac.id This allows for the non-invasive visualization of lesions that may be subtle or invisible under normal white light. nih.gov
In the context of oral cancer, PDD with 5-ALA has shown high accuracy in distinguishing high-risk dysplasia and cancer from low-risk or benign lesions. nih.gov Studies have demonstrated that this technique can achieve high sensitivity and specificity. nih.gov For example, one study reported a sensitivity and specificity of 82.8% and 83.3%, respectively, for detecting high-risk lesions based on chromaticity analysis of the fluorescence. nih.gov PDD can be a valuable adjunct to conventional oral examinations, aiding in the early detection of lesions with a high likelihood of malignant transformation. nih.govresearchgate.net
| Lesion Type | Diagnostic Method | Sensitivity | Specificity | Reference |
| Oral Cancer and High-Risk Dysplasia | 5-ALA PDD with chromaticity analysis | 83.3% - 88.7% | 83.3% - 83.9% | nih.gov |
| Premalignant Lesions of the Oral Cavity | 5-ALA mediated photodynamic therapy (used for diagnosis and treatment) | All 12 patients with dysplasia showed improvement (normal or less dysplastic biopsy). | N/A | nih.gov |
Mechanisms of Enhanced Fluorescence Specificity in Pathological Tissues
The selective accumulation of fluorescent PpIX in tumor cells following 5-ALA administration is the result of several underlying molecular and metabolic mechanisms. mdpi.com In normal cells, the heme biosynthesis pathway is tightly regulated by a negative feedback mechanism, where the end product, heme, inhibits the initial enzyme, 5-ALA synthase. mdpi.com Excess PpIX is also efficiently converted to heme by the enzyme ferrochelatase. mdpi.com
In many cancer cells, this regulatory process is altered. nih.gov Several factors contribute to the preferential accumulation of PpIX in neoplastic tissues:
Increased 5-ALA Uptake: Some tumor cells may exhibit increased uptake of exogenous 5-ALA.
Decreased Ferrochelatase (FECH) Activity: A key factor is the reduced activity of the enzyme ferrochelatase, which is responsible for converting PpIX into heme. mdpi.commdpi.com This enzymatic bottleneck leads to a buildup of PpIX.
Altered Transporter Expression: The expression of certain ATP-binding cassette (ABC) transporters, which are involved in the efflux of porphyrins from the cell, may be decreased in tumor cells, further contributing to intracellular PpIX accumulation. mdpi.comnih.gov
Metabolic Reprogramming: In certain gliomas with mutations in the isocitrate dehydrogenase 1 (IDH1) gene, altered metabolism leads to lower levels of NADPH, a cofactor required for heme degradation. nih.gov This can result in enhanced 5-ALA-induced fluorescence. nih.gov
These metabolic dysregulations in cancer cells create a "perfect storm" for the accumulation of PpIX, providing the basis for the high specificity of 5-ALA-induced fluorescence in diagnostic and surgical applications. mdpi.comnih.gov
Preclinical Research and Development of 5 Aminolevulinic Acid Hydrochloride Formulations
In Vitro Studies on Cellular Metabolism and Photodynamic Efficacy
In vitro studies are fundamental to understanding the cellular mechanisms that underpin the efficacy of 5-ALA-based therapies. These studies typically involve treating various cancer cell lines with 5-ALA and subsequently evaluating its metabolic conversion to PpIX and the resulting phototoxicity upon light exposure.
Exogenous administration of 5-ALA leads to the intracellular accumulation of the photosensitizer PpIX through the heme biosynthetic pathway. nih.govnih.gov This process is particularly pronounced in cancer cells, which often exhibit altered enzymatic activity that favors PpIX accumulation. plos.org Upon exposure to light of a specific wavelength, the accumulated PpIX generates reactive oxygen species (ROS), which are cytotoxic and lead to cell death, forming the basis of photodynamic therapy. nih.govmdpi.com
The photodynamic efficacy of 5-ALA has been demonstrated across a wide range of human cancer cell lines. A systematic review of 62 in vitro studies identified 80 different human cancer cell lines from 21 different organs that were tested with 5-ALA PDT. nih.gov The most frequently studied cancer types included brain cancer and adenocarcinoma. nih.gov For example, studies have shown significant cytotoxic effects of 5-ALA PDT in esophageal, breast, and hepatocellular carcinoma cell lines. nih.govmdpi.commdpi.com
The sensitivity of cancer cells to 5-ALA PDT is closely linked to their ability to convert 5-ALA to PpIX. Research has shown that different cancer cell lines exhibit varying levels of PpIX accumulation. For instance, in a study comparing pancreatic ductal adenocarcinoma (PDAC) cell lines, CFPAC-1 cells showed intense PpIX fluorescence at lower 5-ALA concentrations, while PANC-1 cells exhibited lower fluorescence. scienceopen.com This difference was attributed to the differential expression of the influx transporter PEPT1 and the efflux transporter ABCG2. scienceopen.com Similarly, some cancer cell lines, such as HepG2, Caco-2, and Kato III, have been shown to be sensitive to 5-ALA-induced thermal stress due to PpIX accumulation, while others like U2-OS were not. tandfonline.com
The uptake of 5-ALA into cells is a critical factor influencing its efficacy and is known to occur via endogenous amino acid transporters. nih.gov Studies have shown that this uptake can be inhibited by compounds like γ-aminobutyric acid (GABA). nih.gov The table below summarizes findings from various in vitro studies on different cancer cell lines.
| Cell Line | Cancer Type | Key Findings |
| CHO-K1 | Chinese Hamster Ovary | Incubation with 100 μM 5-ALA for 6 hours resulted in significant PpIX production. nih.gov |
| HepG2, Caco-2, Kato III | Liver, Colon, Gastric Cancer | Enhanced heat-induced cell death with 5-ALA treatment due to intracellular PpIX accumulation and increased ROS generation. tandfonline.com |
| U2-OS, WI-38 | Osteosarcoma, Normal Fibroblast | Insensitive to 5-ALA-enhanced thermal stress; did not accumulate significant intracellular PpIX. tandfonline.com |
| MCF-7, HepG2 | Breast, Liver Cancer | 5-ALA-PDT induced concentration-dependent cell death and significant micronuclei formation. mdpi.com |
| T24, RT4 | Bladder Cancer | 5-ALA in combination with Mitomycin C showed improved cytotoxic effects. nih.gov |
| CFPAC-1, PANC-1 | Pancreatic Cancer | CFPAC-1 showed higher PpIX fluorescence at lower 5-ALA concentrations than PANC-1, linked to transporter expression. scienceopen.com |
| KYSE150 | Esophageal Cancer | Showed red fluorescence of PpIX after ALA treatment, leading to significant antitumor effects in vitro with ALA-PDT. nih.gov |
Animal Models for Therapeutic and Diagnostic Application Evaluation
Animal models are indispensable for the in vivo evaluation of 5-ALA hydrochloride's therapeutic and diagnostic applications, bridging the gap between in vitro findings and clinical use. These models allow for the assessment of PpIX accumulation in tumors versus normal tissues, the efficacy of PDT, and the utility of fluorescence-guided surgery (FGS).
In therapeutic evaluations, animal models of various cancers have been used to demonstrate the antitumor effects of 5-ALA PDT. For instance, in a mouse model of esophageal cancer using KYSE150 cells, weekly ALA-PDT for four weeks resulted in significant antitumor effects. nih.gov Similarly, in a human hepatocellular carcinoma xenograft model in SCID mice, 5-ALA PDT led to a decrease in the tumor growth rate. mdpi.com The efficacy of 5-ALA PDT has also been investigated in veterinary oncology. Studies in dogs with transitional cell carcinoma of the lower urinary tract showed that 5-ALA-based PDT resulted in tumor progression-free intervals ranging from 4 to 34 weeks in five out of six dogs. nih.govnih.gov
For diagnostic applications, animal models have been crucial in developing and validating 5-ALA-based fluorescence-guided surgery. After administration of 5-ALA, tumor tissues preferentially accumulate PpIX, which fluoresces red when illuminated with blue-violet light, allowing for real-time visualization of tumor margins during surgery. plos.orgnih.gov Animal studies in malignant glioma models found that peak PpIX fluorescence occurred approximately 6 hours after 5-ALA administration. nih.gov This technique has shown high sensitivity and specificity for identifying malignant glioma tissue. nih.gov Furthermore, 5-ALA-induced fluorescence has been used to identify gastrointestinal stromal tumors (GISTs) in xenograft mouse models. plos.org
The following table presents a summary of findings from various animal model studies.
| Animal Model | Application | Key Findings |
| Nude Mice (KYSE150 cells) | Esophageal Cancer Therapy | ALA-PDT performed once a week for 4 weeks demonstrated significant antitumor effects in a subcutaneous tumor model. nih.gov |
| SCID Mice (HCC xenograft) | Liver Cancer Therapy | Treatment with 5-ALA PDT resulted in a decreased tumor growth rate. mdpi.com |
| Dogs (Transitional Cell Carcinoma) | Bladder Cancer Therapy & Diagnosis | Oral administration of 5-ALA led to a dose-dependent increase in PpIX fluorescence in the bladder mucosa. nih.gov PDT resulted in tumor progression-free intervals of 4 to 34 weeks in 5 of 6 dogs. nih.govnih.gov |
| Mice (Glioblastoma Model) | Brain Cancer Diagnosis | Acute slice cultures showed preferential labeling of GBM tumor tissue over nonneoplastic brain tissue by 5-ALA. nih.gov |
| Mice (S180 Fibrosarcoma) | Cancer Therapy | In vivo testing of ALA derivatives showed significant inhibition of tumor growth after PDT. researchgate.net |
| Mice (A431 Epidermoid Carcinoma) | Skin Cancer Therapy | A topical 5-ALA oxygenated emulsion gel with microneedle treatment showed enhanced tumor growth inhibition. nih.gov |
| Rats | Bladder Cancer Diagnosis | Intravesical administration of a 5-ALA nano/submicron-emulsion for 3 hours resulted in a 2.7-fold increase in ALA concentration in the bladder wall compared to an aqueous solution. researchgate.net |
Development of Advanced 5-Aminolevulinic Acid Hydrochloride Delivery Systems
To overcome the limitations of 5-ALA's physicochemical properties, particularly its low lipophilicity which hinders its passage through biological membranes, researchers have focused on developing advanced delivery systems. rsc.orgnih.gov These systems aim to improve the cellular uptake of 5-ALA, enhance its stability, and increase the selective accumulation of PpIX in target tissues.
Nanoparticle-Based Delivery Systems
Nanoparticle-based systems offer a promising approach to improve the delivery of 5-ALA. These carriers can protect 5-ALA from degradation, enhance its penetration into tumors, and facilitate controlled release. nih.govresearchgate.net Chitosan-based nanoparticles, in particular, have been investigated as effective vectors for 5-ALA delivery. For instance, nanoparticles formed by the physical conjugation of alginate with folic acid-modified chitosan (B1678972) were shown to be voluntarily endocytosed by colorectal cancer cells through a folate receptor-mediated process. nih.gov This system led to enhanced release of 5-ALA in the cell lysosome and subsequent accumulation of PpIX for photodynamic detection. nih.gov The small size, large surface area, and good biocompatibility of nanoparticles make them advantageous over traditional delivery methods. researchgate.net
Liposomal Encapsulation Strategies
Liposomes, which are microscopic vesicles composed of phospholipid bilayers, are another widely studied delivery vehicle for 5-ALA. nih.gov Encapsulating the hydrophilic 5-ALA within liposomes can improve its delivery across the lipophilic stratum corneum of the skin and cellular membranes. nih.govresearchgate.net Studies have shown that the efficacy of 5-ALA-loaded liposomes can be influenced by their size and composition. For example, 5-ALA encapsulated in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) liposomes with a smaller particle size (around 84-89 nm) demonstrated a better encapsulation rate (15-16%) compared to other formulations. nih.gov In vitro studies using human cholangiocarcinoma cells showed that ALA-containing liposomes increased the uptake efficiency into tumor cells compared to free 5-ALA, resulting in an enhanced phototoxic effect. researchgate.net
| Liposome Formulation | Particle Size | Encapsulation Efficiency | Key Finding |
| DPPC Liposomes | 84-89 nm | 15-16% | Reduced cell viability and enhanced ROS accumulation in melanoma cells compared to 5-ALA alone. nih.gov |
| Stealth Liposomes | 200 ± 3 nm | ~2% | Designed for triggered release of 5-ALA to potentially reduce patient photosensitivity. nih.gov |
Topical and Transdermal Formulations
For dermatological applications, developing effective topical and transdermal formulations is crucial for delivering 5-ALA through the skin barrier. Various strategies have been explored to enhance the skin permeation of 5-ALA. Iontophoresis, a technique that uses a small electric current to deliver a charged substance through the skin, has been shown to significantly increase the permeability of 5-ALA hydrochloride across human epidermis. nih.gov One study found that iontophoresis increased the in vitro permeability coefficient of ALA.HCl by approximately 15-fold compared to passive diffusion. nih.gov
Another approach involves the use of novel gel formulations. A perfluorotripropylamine-based oxygenated emulsion gel loaded with 5-ALA, when used in conjunction with a microneedle roller, dramatically increased the accumulation of 5-ALA in the epidermis and dermis of mice. nih.gov This combination resulted in a 19.1-fold increase in penetration compared to the gel alone and demonstrated better tumor growth inhibition in a cutaneous squamous cell carcinoma model. nih.gov
Prodrug and Analog Development for Enhanced Selectivity
The development of 5-ALA prodrugs and analogs represents a chemical approach to improve its therapeutic index. rsc.orgrsc.org By modifying the 5-ALA molecule, typically through esterification, its lipophilicity can be increased, which is expected to enhance its diffusion across cell membranes. nih.gov These prodrugs are designed to be enzymatically converted back to the parent 5-ALA inside the target cells. nih.gov
A number of ALA derivatives have been synthesized and tested. In vitro studies have shown that several prodrugs can considerably enhance the amount of accumulated PpIX compared to 5-ALA itself. nih.gov For example, a novel ester derivative synthesized from 5-ALA and β-citronellol was found to be superior to both 5-ALA and its methyl ester in causing the destruction of solid skin tumors in animal models after PDT. researchgate.net Peptide derivatives of 5-ALA have also been created with the goal of achieving selective release in cell lines that express specific proteases. rsc.org Furthermore, dual-responsive prodrug micelles have been designed to release 5-ALA in response to the acidic tumor microenvironment and the high intracellular concentration of glutathione, thereby improving selectivity. nih.gov
Clinical Research and Outcomes of 5 Aminolevulinic Acid Hydrochloride Interventions
Clinical Trial Landscape: Phase I, II, and III Studies
The clinical development of 5-ALA HCl has progressed through various phases, primarily in oncology, to establish its efficacy and safety. In malignant gliomas, particularly high-grade gliomas (HGGs) like glioblastoma (GBM), 5-ALA HCl is utilized as an intraoperative optical imaging agent to enhance the visualization of tumor tissue europa.eunih.govdovepress.com.
Phase I/II Trials: Early phase trials focused on establishing dose-efficacy relationships and safety. A phase I/II trial involving 21 patients with malignant gliomas showed that higher doses of 5-ALA HCl improved the quality and extent of tumor fluorescence, with 20 mg/kg body weight identified as the most efficient dose europa.eueuropa.eu. Another single-arm trial with 21 healthy male volunteers demonstrated that erythema of the skin could be provoked by UVA light exposure up to 24 hours post-administration, with mild nausea reported in one volunteer europa.eu. For recurrent HGGs, a multicenter Phase II trial involving 36 patients evaluated the positive predictive value (PPV) of 5-ALA fluorescence, reporting a PPV of 93% in tissue with no obvious tumor visible under white light and 99.5% in obvious tumor bulk nih.gov.
Ongoing Research: Clinical trials continue to explore new applications and refine existing protocols for 5-ALA HCl. For instance, sonodynamic therapy (SDT) using 5-ALA HCl is being investigated for malignant gliomas in early-phase clinical trials, with some studies showing promising initial clinical improvements and good patient tolerance mdpi.com.
Efficacy Endpoints and Clinical Outcome Measures Across Indications
The efficacy of 5-ALA HCl interventions is assessed through various clinical outcome measures tailored to the specific indication.
In surgical oncology, particularly for high-grade gliomas (HGGs), the ability of 5-ALA HCl to enhance tumor visualization significantly impacts the extent of resection.
High-Grade Gliomas: Fluorescence-guided surgery with 5-ALA HCl has consistently demonstrated improved rates of gross total resection (GTR) compared to conventional white-light surgery.
In a single Canadian center study, the GTR rate was significantly higher in the 5-ALA group (60%) compared to the white light group (14%) (p < 0.001) clinmedjournals.org.
A comparative cohort study of 343 patients with GBM reported a GTR rate of 47.4% in the 5-ALA-guided surgery group versus 22.9% in the non-5-ALA-guided surgery group (p < 0.0001) nih.govnih.gov.
Another systematic review noted an increase in complete tumor resection from 35% to 65% with 5-ALA–guided resection compared to the control group nih.gov.
An observational, retrospective study in Spain found that complete resection rates were significantly higher with 5-ALA (67%) compared to cases without 5-ALA (45%) (p=0.000) elsevier.es.
Table 1: Complete Resection Rates in High-Grade Glioma Surgery
| Study/Cohort | Intervention Group (5-ALA) GTR Rate (%) | Control Group (White Light) GTR Rate (%) | p-value |
| Single Canadian Center Study | 60 | 14 | < 0.001 |
| Comparative Cohort Study (343 patients) | 47.4 | 22.9 | < 0.0001 |
| Observational Study (Spain, 251 cases) | 67 | 45 | 0.000 |
| Pivotal Phase III Trial (349 patients) | 64 | 38 | < 0.0001 |
High-Grade Gliomas:
The landmark Phase III study showed that progression-free survival at 6 months (PFS-6) was significantly higher after 5-ALA FGS (41.0%) compared to conventional surgery (21.1%) (p=0.0003) nih.gov.
An observational study reported PFS6 for patients with grade IV tumors was 69% in the 5-ALA group versus 48% in the control group (P=.002) elsevier.es.
A pilot trial investigating intraoperative PDT with 5-ALA HCl fluorescence-guided surgery for glioblastoma reported actuarial 12-month PFS of 60% (median 17.1 months) and actuarial 12-month OS of 80% (median 23.1 months) brainlife.org. At 5-year follow-up, the median OS was 23.4 months, with actuarial 12-month, 24-month, and 5-year OS rates of 80%, 50%, and 40%, respectively brainlife.org.
Table 2: Survival Outcomes in High-Grade Glioma Surgery
| Outcome Measure | 5-ALA-Guided Surgery | Conventional White Light Surgery | p-value | Source Index |
| Overall Survival (median months) | 17.47 | 10.63 | < 0.0001 | nih.govnih.gov |
| 6-Month Progression-Free Survival (%) | 41.0 | 21.1 | 0.0003 | nih.gov |
| PFS6 (Grade IV Tumors, %) | 69 | 48 | 0.002 | elsevier.es |
| Median OS (recurrent HGG, SDT) | 15.7 months | 6-8 months (historically) | - | mdpi.com |
| Median PFS (recurrent HGG, SDT) | 5.5 months | 1.8 months (historically) | - | mdpi.com |
| Median OS (pilot trial) | 23.4 months | - (historical: <16 months) | - | brainlife.org |
5-ALA HCl is also widely used in photodynamic therapy (PDT) for various superficial lesions, particularly actinic keratosis (AK) and basal cell carcinoma (BCC).
Actinic Keratosis:
A prospective multicenter study in Chinese patients treated with 3-5 sessions of ALA-PDT for AK showed a patient complete response rate of 95.2% and a lesion complete response rate of 96.0% at 3 months after the last treatment. No relapse was observed during 6 and 12 months of follow-up nih.gov.
In a randomized, placebo-controlled study for multiple actinic keratoses on the face and scalp, complete response rates for patients with 75% or more of treated lesions clearing at weeks 8 and 12 were 77% and 89%, respectively, for the 5-ALA HCl group, compared to 18% and 13% for the vehicle group (P<.001) psu.edu. For 100% lesion clearance, rates were 66% and 73% for 5-ALA HCl at weeks 8 and 12, respectively psu.edu.
Basal Cell Carcinoma:
A complete initial response rate of >90% has been reported for topical ALA-PDT in the treatment of human superficial basal cell carcinoma aacrjournals.org.
A study on superficial BCC using fractionated illumination with topical 5-ALA reported a complete clinical response in 88% of lesions (76 out of 86) with a median follow-up of 32 months medicaljournals.se. At a mean follow-up of 59 months, 84% of evaluated lesions showed complete response medicaljournals.se.
In a Phase III trial comparing 5-ALA 10% gel to MAL for nonaggressive BCC, 93.4% of patients treated with ALA 10% gel were complete responders compared to 91.8% in the MAL group, establishing non-inferiority (p<0.0001) jcadonline.comresearchgate.net. Recurrence rates at 12 months after the last treatment were ≤ 10% researchgate.net.
Table 3: Clinical Response Rates in Photodynamic Therapy for Actinic Keratosis and Basal Cell Carcinoma
| Indication | Treatment/Study Focus | Complete Response Rate (%) | Follow-up/Timepoint | Source Index |
| Actinic Keratosis (lesions) | ALA-PDT (3-5 sessions) in Chinese patients | 96.0 | 3 months | nih.gov |
| Actinic Keratosis (patients) | ALA-PDT (75%+ lesions cleared) psu.edu | 77 (Week 8), 89 (Week 12) | 8 & 12 weeks | psu.edu |
| Actinic Keratosis (lesions) | ALA-PDT (100% lesions cleared) psu.edu | 66 (Week 8), 73 (Week 12) | 8 & 12 weeks | psu.edu |
| Superficial BCC | Topical ALA-PDT, fractionated illumination medicaljournals.se | 88 (clinical) | Median 32 months | medicaljournals.se |
| Superficial BCC | Topical ALA-PDT, fractionated illumination medicaljournals.se | 84 (clinical) | Mean 59 months | medicaljournals.se |
| Nonaggressive BCC | ALA 10% gel PDT vs. MAL jcadonline.comresearchgate.net | 93.4 (ALA) vs. 91.8 (MAL) | - | jcadonline.comresearchgate.net |
Safety Profile and Management of Adverse Events
5-ALA HCl generally exhibits a favorable safety profile, with minor adverse reactions commonly reported clinmedjournals.org. However, patients undergoing 5-ALA HCl interventions, particularly those involving light exposure, need to be monitored for specific side effects.
Commonly reported minor adverse reactions include mild elevation of liver enzymes, nausea, vomiting, and hypotension nih.govmedsafe.govt.nz.
In a single-center study involving 52 HGG patients, 5-ALA was well-tolerated, with no reported side effects such as photosensitivity, elevated liver enzymes, nausea, vomiting, or hypotension clinmedjournals.org. This aligns with existing literature indicating a favorable safety profile clinmedjournals.org.
Serious adverse events (SAEs) were not frequently found in initial clinical trials of 5-ALA sonodynamic therapy (SDT) in GBM mdpi.com.
In one study, 15% of patients experienced nausea and 5% vomiting after oral 5-ALA prior to abdominal surgery, with increased incidence at higher concentrations nih.gov.
One of the most notable and expected side effects associated with 5-ALA HCl is photosensitivity, due to the accumulation of protoporphyrin IX (PpIX) in the skin clinmedjournals.orgmedsafe.govt.nzfda.gov.
Photosensitivity is typically a transient reaction clinmedjournals.orgmedsafe.govt.nz.
In a single-arm trial of 21 healthy male volunteers, erythema of the skin was provoked by direct UVA light exposure up to 24 hours after oral administration of 20 mg/kg body weight 5-ALA HCl europa.eumedsafe.govt.nz.
In a Phase III trial for malignant gliomas, mild photosensitivity was reported in 2 out of 201 (1.0%) patients 48 hours after trial surgery europa.eumedsafe.govt.nz.
Patients are generally advised to avoid exposure to room lights or sunlight for at least 24 to 48 hours postoperatively to prevent phototoxic reactions fda.goviiarjournals.org.
Despite its photosensitive nature, 5-ALA HCl has shown low bioaccumulation in the human body and high tolerability even after long-term administration in some studies, with only a small percentage of patients experiencing urticaria and no skin photosensitivity in one trial involving daily administration over 180 days iiarjournals.org.
Systemic and Localized Tolerability
Systemic Tolerability Systemic exposure to 5-ALA following topical application, such as with medicated plasters for actinic keratoses, is considered limited, suggesting a low systemic availability via this route of administration. geneesmiddeleninformatiebank.nl In the context of oral administration, particularly in trials for localized prostate cancer, 5-Aminolevulinic acid demonstrated high tolerability even after prolonged daily administration over 180 days, with low bioaccumulation and no reported skin photosensitivity in most patients. nih.gov Similarly, studies involving patients with type 2 diabetes mellitus receiving oral 5-ALA combined with sodium ferrous citrate (B86180) reported no significant difference in the incidence of systemic events compared to placebo, with any noted events, such as gastrointestinal reactions, being predominantly mild or moderate. researchgate.netresearchgate.net For interventions in glioblastoma, 5-ALA HCl has been widely utilized with a profile of being well-tolerated, and no unacceptable or unexpected systemic reactions or treatment-related deaths have been observed in studies involving intraoperative photodynamic therapy. nih.govresearchgate.netnih.govfda.govmdpi.com While photosensitivity is a known effect of 5-ALA due to PpIX accumulation, it is typically transient, resolving within 24 hours post-administration, and is managed with precautionary measures. nih.govmednexus.org
Localized Tolerability Localized tolerability primarily pertains to topical applications, such as in photodynamic therapy for actinic keratoses. Direct topical administration of 5-ALA, especially when followed by light illumination, is known to induce local reactions as a pharmacodynamic effect. These reactions are a consequence of PpIX-mediated phototoxic damage in the treated lesions and potentially in the surrounding healthy skin. geneesmiddeleninformatiebank.nl A four-week study on minipigs applying a 5-ALA plaster showed no concerning local tolerance reactions or histopathological findings compared to control patches, even with repeated administration. geneesmiddeleninformatiebank.nl However, in human clinical studies using 5-Aminolevulinic acid hydrochloride gel for treating actinic keratoses over larger surface areas, local skin reactions were noted. These reactions included pain/burning, exfoliation, erythema, and crusting. nih.govjcadonline.comnih.gov The incidence of skin irritation in one retrospective study was reported in 7% of PDT sessions across 12% of treated patients, with facial, hand, and scalp areas being primarily affected. jcadonline.com Adherence to post-treatment care regimens may help mitigate irritation, and shorter incubation periods have been suggested to decrease localized discomfort. jcadonline.com While these localized reactions can be common, they are generally considered part of the expected treatment response, indicating the selective photodynamic effect on target tissues. jcadonline.comnih.gov
Long-Term Follow-up and Recurrence Rates
Long-term follow-up studies and recurrence rate assessments are crucial for evaluating the sustained efficacy of 5-Aminolevulinic acid hydrochloride interventions across various clinical indications.
Actinic Keratosis (AK) In the treatment of mild to moderate actinic keratosis, long-term follow-up data for 5-ALA patch-based PDT demonstrate sustained efficacy. A 12-month follow-up study showed that 5-ALA patch-PDT maintained superior efficacy compared to both placebo-PDT and cryosurgery. On a lesion-by-lesion basis, efficacy rates for 5-ALA patch-PDT ranged between 63% and 79% after 12 months, which was notably higher than 9% to 25% for placebo-PDT and comparable to 63% for cryosurgery in one trial, and superior in another. nih.gov Critically, the recurrence rates of 5-ALA patch-PDT were found to be superior to those observed with cryosurgery. One year post-single treatment, recurrence rates were reported as 11% for 5-ALA patch-PDT compared to 18% for cryosurgery in a non-inferiority study, and 24% for 5-ALA patch-PDT versus 53% for placebo-PDT in a superiority study. dovepress.com These findings underscore the durable clearance achieved with 5-ALA based PDT for AK. nih.govdovepress.com
Table 1: Long-Term Follow-up and Recurrence/Survival Rates for 5-ALA HCl Interventions
| Indication | Intervention Type | Follow-up Period | Key Outcome Measured | 5-ALA HCl Outcome (Percentage/Median) | Comparison (Percentage/Median) | Source Index |
| Actinic Keratosis | 5-ALA patch-PDT (single treatment) | 12 months | Efficacy Rate (lesion-based) | 63-79% | Placebo-PDT: 9-25%; Cryosurgery: 63% | nih.gov |
| Actinic Keratosis | 5-ALA patch-PDT (single treatment) | 12 months | Recurrence Rate | 11% (non-inferiority study) | Cryosurgery: 18%; Placebo-PDT: 15% | dovepress.com |
| Actinic Keratosis | 5-ALA patch-PDT (single treatment) | 12 months | Recurrence Rate | 24% (superiority study) | Placebo-PDT: 53% | dovepress.com |
| Glioblastoma | 5-ALA FGS + Intraoperative PDT | 12 months | Progression-Free Survival (PFS) | 60% | Not applicable (single arm) | nih.govnih.gov |
| Glioblastoma | 5-ALA FGS + Intraoperative PDT | 12 months | Overall Survival (OS) | 80% | Not applicable (single arm) | nih.govnih.gov |
| Glioblastoma | 5-ALA FGS + Intraoperative PDT | 24 months | Overall Survival (OS) | 50% | Not applicable (single arm) | nih.govnih.gov |
| Glioblastoma | 5-ALA FGS + Intraoperative PDT | 5 years | Overall Survival (OS) | 40% | Not applicable (single arm) | nih.govnih.gov |
| High-Grade Glioma | 5-ALA guided surgery | 6 months | Progression-Free Survival (PFS) | 41.0% | White light surgery: 21.1% | dovepress.comnih.gov |
| High-Grade Glioma | 5-ALA guided surgery | Median | Overall Survival (OS) | 502 days | White light surgery: 370 days | mednexus.org |
Note: The table is presented as a static summary. In an interactive environment, such data could be filterable or sortable.
Quality of Life Assessments in Treated Patient Populations
Assessments of quality of life (QoL) provide valuable insights into the broader impact of 5-Aminolevulinic acid hydrochloride interventions on patients' well-being beyond disease-specific outcomes.
Glioblastoma (GBM) For patients undergoing treatment for glioblastoma, a highly aggressive brain tumor, the maintenance or improvement of Health-Related Quality of Life (HRQOL) is a significant clinical goal. In the INDYGO trial, which involved 5-ALA HCl fluorescence-guided surgery followed by intraoperative PDT, HRQOL was prospectively collected and analyzed. The findings indicated that quality of life was maintained without any severe side effects throughout the 5-year follow-up period. nih.govresearchgate.netnih.gov Furthermore, the ability of 5-ALA guided surgery to achieve a more complete tumor debulking has been associated with improved patient quality of life through the alleviation of symptoms. Assessments such as the Karnofsky Performance Score (KPS), a measure of functional status and QoL, did not show a worse outcome in patients who underwent more complete tumor resection with 5-ALA guidance. tga.gov.auresearchgate.net Patients undergoing 5-ALA guided resection for high-grade gliomas have expressed greater satisfaction compared to standard surgical resection, reporting a sensation of more accurate results from the 5-ALA-guided procedure. moh.gov.my
Localized Prostate Cancer In the AMBER trial, which investigated oral 5-Aminolevulinic acid phosphate (B84403) combined with sodium ferrous citrate in patients with localized prostate cancer undergoing low-dose-rate brachytherapy, patient-reported outcomes (PROs) were a key secondary endpoint. Questionnaires such as the International Prostate Symptom Score (IPSS), Overactive Bladder Symptom Score (OABSS), and EORTC Quality of Life Questionnaire Prostate Cancer module (EPIC) were used to assess various aspects of quality of life. The analysis, including a propensity score-matched comparison, revealed no significant differences in any of the evaluated scores, indices, or domains at any time point between the 5-ALA treatment group and historical controls. This suggests that the administration of 5-ALA did not negatively impact the quality of life as measured by these comprehensive patient-reported assessment tools. nih.gov
Actinic Keratosis (AK) Beyond clinical clearance rates, the cosmetic outcome of treatments for actinic keratosis significantly contributes to a patient's quality of life. Studies involving 5-ALA patch-PDT for AK have consistently reported excellent cosmetic outcomes at 12 months post-treatment. For instance, after 12 months, the majority of lesions treated with 5-ALA patch-PDT were still cleared with an excellent cosmetic appearance. nih.govdovepress.com In another study, 76.5% of patients had excellent cosmetic outcomes, and 95.7% (65.7% very satisfied, 30.0% satisfied) of patients reported satisfaction with the cosmetic results, which directly reflects an improvement in their quality of life. researchgate.netmednexus.org
Table 2: Quality of Life Assessment Findings
| Indication | Assessment Tool/Method | Key Quality of Life Finding | Source Index |
| Glioblastoma | Health-Related Quality of Life (HRQOL) | Maintained without severe side effects at 5-year follow-up. | nih.govresearchgate.netnih.gov |
| Glioblastoma | Karnofsky Performance Score (KPS) | More complete tumor surgery with 5-ALA did not result in a worse KPS. | researchgate.net |
| Glioblastoma | Patient preferences and values | Greater satisfaction with 5-ALA-guided resection; perceived more accurate results. | moh.gov.my |
| Localized Prostate Cancer | FVC, IPSS, OABSS, EPIC questionnaires | No significant differences in QoL scores/domains compared to historical controls. | nih.gov |
| Actinic Keratosis | Cosmetic outcome assessments | Excellent cosmetic outcome at 12 months. | nih.govmednexus.orgdovepress.com |
| Actinic Keratosis | Patient satisfaction scale | 95.7% (Very Satisfied/Satisfied) with cosmetic results. | researchgate.netmednexus.org |
Note: The table is presented as a static summary. In an interactive environment, such data could be filterable or sortable.
Pharmacological and Toxicological Considerations of 5 Aminolevulinic Acid Hydrochloride
Pharmacokinetics and Pharmacodynamics (General Principles)
Pharmacodynamically, the systemic administration of exogenous 5-aminolevulinic acid (5-ALA) leads to an overload of the cellular porphyrin metabolism. This administration bypasses the normal negative feedback regulation of 5-ALA synthesis, which is typically controlled by an intracellular pool of free heme tga.gov.aueuropa.eueuropa.eumedsafe.govt.nz. Consequently, an accumulation of PpIX occurs in various epithelia and cancer tissues tga.gov.aueuropa.eueuropa.eu. Malignant glioma tissues (WHO grade III and IV, such as glioblastoma and anaplastic astrocytoma) have demonstrated the capacity to synthesize and accumulate porphyrins in response to 5-ALA administration tga.gov.aueuropa.eueuropa.eu.
From a pharmacokinetic perspective, 5-ALA HCl exhibits good solubility in aqueous solutions europa.eueuropa.eumedac.eu. After oral ingestion, 5-ALA itself is not fluorescent but is readily taken up by target tissues and intracellularly metabolized to fluorescent porphyrins, predominantly PpIX europa.eueuropa.eumedac.eu.
Absorption and Distribution Dynamics
Oral administration of 5-ALA as a drinking solution results in rapid and complete absorption europa.eueuropa.eumedac.eu. Peak plasma levels of 5-ALA are typically achieved within 0.5 to 2 hours following oral administration europa.eueuropa.eumedac.eu. Plasma concentrations of 5-ALA generally return to baseline values within 24 hours post-administration europa.eueuropa.eumedac.eu.
5-ALA is preferentially absorbed and distributed, with significant uptake observed in tissues such as the liver, kidneys, endothelial cells, and skin, in addition to malignant gliomas (WHO grade III and IV) tga.gov.aueuropa.eueuropa.eumedac.eu. Maximum PpIX plasma levels are typically reached approximately four hours after oral administration of 5-ALA HCl tga.gov.aueuropa.eueuropa.eumedac.eu. Subsequently, PpIX plasma levels rapidly decline over the following 20 hours and become undetectable after 48 hours tga.gov.aueuropa.eueuropa.eumedac.eu. The absolute bioavailability of orally administered 5-ALA HCl has been reported as approximately 100% tga.gov.aufda.gov. The plasma protein binding of 5-ALA is unknown europa.eueuropa.eumedac.eu.
The phenomenon of PpIX accumulation in WHO grade III and IV malignant gliomas is attributed to factors such as higher 5-ALA uptake into tumor tissue, a disrupted blood-brain barrier, increased neo-vascularization, and the overexpression of specific membrane transporters in glioma tissue tga.gov.autga.gov.aueuropa.eueuropa.eumedsafe.govt.nz. Additionally, an altered pattern of expression or activity of enzymes involved in hemoglobin biosynthesis, such as ferrochelatase, contributes to this selective accumulation tga.gov.autga.gov.aueuropa.eueuropa.eumedsafe.govt.nz.
Table 1: Pharmacokinetic Parameters of 5-Aminolevulinic Acid Hydrochloride (Oral Administration)
| Parameter | Value | Source |
| Peak Plasma Level (5-ALA) | 0.5 – 2 hours | europa.eueuropa.eumedac.eu |
| Return to Baseline (5-ALA) | 24 hours | europa.eueuropa.eumedac.eu |
| Maximum Plasma Level (PpIX) | 4 hours | tga.gov.aueuropa.eueuropa.eumedac.eu |
| Undetectable Plasma Level (PpIX) | 48 hours | tga.gov.aueuropa.eueuropa.eumedac.eu |
| Absolute Bioavailability | ~100% | tga.gov.aufda.gov |
| Plasma Half-Life (5-ALA) | 1-3 hours | europa.eueuropa.eumedac.eu |
| Plasma Half-Life (5-ALA, oral) | 0.9 ± 1.2 hours | drugbank.com |
| Plasma Half-Life (5-ALA, IV) | 0.83 ± 0.05 hours | drugbank.com |
Elimination and Metabolism of 5-Aminolevulinic Acid Hydrochloride and Protoporphyrin IX
5-ALA is an endogenous precursor of heme and is metabolized through a series of enzymatic reactions within the heme biosynthetic pathway, ultimately forming protoporphyrin IX (PpIX) tga.gov.autga.gov.aufda.gov. The synthesis of 5-ALA is normally regulated by an intracellular pool of free heme through a negative feedback mechanism tga.gov.aueuropa.eueuropa.eumedsafe.govt.nz. However, the administration of excess exogenous 5-ALA circumvents this control, leading to increased production and intracellular accumulation of PpIX tga.gov.autga.gov.aueuropa.eueuropa.eumedsafe.govt.nzmedac.eufda.gov.
The enzyme ferrochelatase plays a crucial role in the heme biosynthesis pathway by catalyzing the incorporation of ferrous iron (Fe2+) into PpIX to yield heme tga.gov.au. In malignant glioma cells, a reduced activity or altered expression pattern of ferrochelatase contributes significantly to the elevated accumulation of PpIX tga.gov.autga.gov.aueuropa.eueuropa.eumedsafe.govt.nzmdpi.com. This reduced activity means that PpIX is not efficiently converted to heme, leading to its build-up within the cells tga.gov.au.
5-ALA is eliminated rapidly from the body, with a terminal half-life typically ranging from 1 to 3 hours europa.eueuropa.eumedac.eu. Approximately 30% of an orally administered dose of 5-ALA HCl is excreted unchanged in the urine within 12 hours europa.eueuropa.eumedac.eufda.gov. The fraction of administered 5-ALA that is metabolized to PpIX is not precisely known, but the average plasma area under the curve (AUC) of PpIX is less than 6% of that of 5-ALA fda.govrxlist.com. PpIX plasma levels decline rapidly and are generally not detectable 48 hours after administration tga.gov.aueuropa.eueuropa.eumedac.eu. Renal excretion is identified as a major route for the elimination of both 5-ALA and PpIX tga.gov.au.
Systemic and Localized Biological Impacts
Systemic administration of 5-ALA leads to an overload of the cellular porphyrin metabolism, resulting in the accumulation of PpIX in various epithelia and cancer tissues throughout the body tga.gov.aueuropa.eueuropa.eu. Malignant glioma tissue (WHO grade III and IV) demonstrates a capacity to synthesize and accumulate porphyrins in response to 5-ALA administration, with PpIX concentrations being significantly lower in white matter compared to the cortex and tumor tissue tga.gov.aueuropa.eueuropa.eu. While PpIX formation induced by 5-ALA is notably higher in malignant tissue than in normal brain tissue, areas surrounding the tumor and normal brain may also be affected to some extent tga.gov.aueuropa.eueuropa.eu. In low-grade tumors (WHO grade I and II), no significant fluorescence has been observed after 5-ALA application tga.gov.au.
Under dark conditions, 5-ALA has been shown to affect cellular mitochondria, leading to increased mitochondrial volume and mitochondrial membrane potential, without inducing significant changes in proliferation or oxidative stress nih.gov.
Mechanisms of Phototoxicity and Photosensitivity
The mechanism of phototoxicity and photosensitivity associated with 5-aminolevulinic acid hydrochloride is intrinsically linked to the light activation of its metabolic product, protoporphyrin IX (PpIX) tga.gov.aueuropa.eueuropa.eunih.gov. When PpIX, accumulated within cells, is exposed to light of appropriate wavelengths (e.g., blue light at 400-410 nm, or red light at 630 nm), it becomes activated tga.gov.autga.gov.aunih.govmdpi.comjcadonline.com.
This light absorption leads to an excited state of the PpIX molecule nih.gov. Subsequently, energy transfer from the excited PpIX to molecular oxygen generates highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen nih.govmdpi.comnih.govjcadonline.comvegasdermatology.net. Singlet oxygen and other free radicals then irreversibly oxidize essential cellular components, leading to cellular damage nih.govjcadonline.com. This oxidative damage can trigger various forms of cell death, including apoptosis and necrosis, and can also lead to cell death secondary to increased autophagy mdpi.comjcadonline.com.
Phototoxicity observed after 5-ALA treatment in vitro and in vivo is directly correlated with the dose- and time-dependent induction of PpIX synthesis in the irradiated cells or tissues tga.gov.aueuropa.eueuropa.eumedac.eu. In instances of skin exposure, phototoxic damage has been observed, including destruction of sebaceous cells, focal epidermal necrosis with transient acute inflammation, and diffuse reactive changes in keratinocytes, along with transient secondary edema and inflammation of the dermis tga.gov.autga.gov.aueuropa.eueuropa.eu.
Potential for Drug-Drug Interactions
Information on potential drug-drug interactions with 5-Aminolevulinic acid hydrochloride indicates a need for caution with certain co-administered substances. Co-administration with other potentially phototoxic substances should be avoided europa.eumedac.eu. Examples of such substances include tetracyclines, sulfonamides, fluoroquinolones, and hypericin (B1674126) extracts europa.eu.
Additionally, within 24 hours after 5-ALA HCl administration, other potentially hepatotoxic medicinal products should be avoided europa.eumedac.eu. In vitro studies have suggested that phenytoin (B1677684) and other anti-convulsants may decrease cellular PpIX accumulation following 5-ALA dosing rxlist.com. Conversely, 5-ALA itself has not been identified as an inhibitor of common cytochrome P450 enzymes such as CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A rxlist.com. In the absence of specific compatibility studies, 5-ALA HCl should not be mixed with other medicinal products medac.eu.
Table 2: Key Drug Interaction Considerations for 5-Aminolevulinic Acid Hydrochloride
| Interaction Type | Details | Source |
| Phototoxic Substances | Co-administration with other potentially phototoxic drugs (e.g., tetracyclines, sulfonamides, fluoroquinolones, hypericin extracts) should be avoided due to increased photosensitivity risk. | europa.eumedac.eu |
| Hepatotoxic Substances | Avoid other potentially hepatotoxic medicinal products within 24 hours after 5-ALA HCl administration. | europa.eumedac.eu |
| Anti-convulsants | In vitro studies suggest phenytoin and other anti-convulsants may decrease cellular PpIX accumulation. | rxlist.com |
| CYP Enzymes | 5-ALA is not an inhibitor of CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, or 3A. | rxlist.com |
| Compatibility | Not to be mixed with other medicinal products in the absence of compatibility studies. | medac.eu |
Advanced Methodologies and Research Tools in 5 Aminolevulinic Acid Hydrochloride Studies
Spectroscopic and Imaging Techniques for Protoporphyrin IX Detection and Monitoring
The detection and monitoring of protoporphyrin IX (PpIX), the fluorescent metabolite of 5-ALA, are crucial for its applications in photodynamic diagnosis (PDD) and fluorescence-guided surgery. PpIX exhibits red fluorescence, primarily with peaks at 635 nm and 704 nm, when excited by blue or violet light (e.g., 405 nm) mdpi.comdiva-portal.orgmdpi.comfrontiersin.orgnih.govksu.edu.safda.govmdpi.com.
Several spectroscopic and imaging techniques are employed for this purpose:
Fluorescence Spectroscopy: This technique allows for the precise measurement of PpIX fluorescence emission spectra. A fiber optic-based fluorescence spectroscopy system, for instance, has been developed to deliver excitation laser light at 405 nm and detect PpIX fluorescence peaks at 635 nm and 704 nm diva-portal.org. In studies on oral premalignancy, fluorescence spectroscopy combined with 5-ALA application demonstrated a significant increase in the red-to-green fluorescence ratio in dysplastic or carcinoma in situ lesions, achieving a sensitivity of 83–90% and specificity of 79–89% ksu.edu.saresearchgate.net.
Confocal Microscopy: Offering high-resolution and high-contrast imaging, confocal microscopy has significantly improved the diagnostic accuracy of PpIX detection. In glioma models, it demonstrated superior ability to detect low concentrations of PpIX compared to conventional wide-field imaging researchgate.netnih.govfrontiersin.org. This higher sensitivity aids in more precise tumor delineation researchgate.netnih.gov.
Hyperspectral Imaging (HSI): HSI provides detailed spectral information across an image, enabling improved detection limits for PpIX. Research has shown that HSI analysis can detect PpIX fluorescence at concentrations as low as 0.03–0.15 µmol/l, which is nearly a 20-fold improvement over visual inspection by neurosurgeons, whose detection threshold typically ranges from 0.6–1.8 µmol/l researchgate.netnih.gov. This enhanced sensitivity is particularly valuable for identifying low-grade gliomas and infiltration zones of glioblastoma where PpIX concentrations are often subtle researchgate.netnih.gov.
A quantitative approach to PpIX detection is also emerging, with microscopy systems capable of measuring PpIX concentration, thereby enabling the generation of color-coded PpIX concentration maps that can refine surgical excision frontiersin.org.
Table 1: Comparative Detection Limits for PpIX Fluorescence
| Technique | Minimum PpIX Concentration Detection | Source |
| Hyperspectral Imaging | 0.03–0.15 µmol/l | researchgate.netnih.gov |
| Expert Visual Inspection | 0.6–1.8 µmol/l | researchgate.netnih.gov |
Genetic and Metabolic Engineering Approaches for Biosynthesis Optimization
Genetic and metabolic engineering are critical for optimizing the biosynthesis of 5-ALA, particularly in microbial hosts, to improve yield and efficiency. These approaches involve targeting specific genes and pathways within the metabolic network.
Key strategies for biosynthesis optimization include:
Overexpression of Key Enzymes: Enhancing the activity of rate-limiting enzymes in the 5-ALA biosynthesis pathway can significantly increase production. For example, overexpression of HEM1, which encodes ALA synthetase in Saccharomyces cerevisiae, has been shown to substantially increase 5-ALA production d-nb.info. Similarly, overexpressing ALA synthase genes (gltX, hemA, and hemL) in Escherichia coli BL21 is a common strategy to boost 5-ALA levels nih.gov.
Redistribution of Central Carbon Fluxes: Metabolic engineering aims to redirect metabolic flux towards 5-ALA precursors. This can involve optimizing the supply of precursor molecules nih.govmdpi.com.
Regulation of Downstream Pathways: Inhibiting enzymes that convert 5-ALA into downstream products can prevent its depletion and lead to higher accumulation. Downregulating ALA dehydratase, for instance, reduces the bioconversion of 5-ALA to porphobilinogen (B132115), thereby increasing 5-ALA yield nih.govnih.gov.
Repressing Degradation Pathways: Strategies to repress glutamate (B1630785) degradation and transport have been explored as alternative methods to enhance 5-ALA production nih.govfrontiersin.org.
Dynamic Regulation and Promoter Engineering: Advanced techniques like CRISPRi (CRISPR interference) can be used to dynamically and precisely control the concentration of heme, which is a feedback inhibitor of the C5 pathway for 5-ALA biosynthesis nih.gov. Auto-inducible metabolic engineering, leveraging growth-regulated promoters, has also been employed to dynamically regulate gene expression, such as odhA (α-ketoglutarate dehydrogenase complex E1 subunit gene), leading to increased 5-ALA production nih.govfrontiersin.org.
Table 2: Representative 5-ALA Production Yields from Engineered Microorganisms
| Microorganism | Engineering Strategy | 5-ALA Production Yield | Source |
| Escherichia coli BL21 | Overexpression of gltX, hemA, hemL; downregulation of ALA dehydratase; arcA knockout | 2953 mg/L | nih.gov |
| Corynebacterium glutamicum | Knockout of NCgl0580 gene | 2.49-fold increase | mdpi.com |
| Corynebacterium glutamicum | Overexpression of NCgl0580 gene | 53.3% increase | mdpi.com |
| Saccharomyces cerevisiae | Overexpression of HEM1 | Significant increase | d-nb.info |
| OdhI double-mutated strain | Double mutation in OdhI | 2.1 g/L | nih.govfrontiersin.org |
Computational Modeling and Simulation for Pharmacokinetic and Photodynamic Outcomes
Computational modeling and simulation are indispensable tools for predicting and optimizing the pharmacokinetic (PK) and photodynamic outcomes of 5-ALA. These models provide a quantitative understanding of complex biological processes and aid in the rational design of treatment protocols nih.govresearchgate.net.
The types of computational models and their applications include:
Pharmacokinetic (PK) Models: These models simulate the absorption, distribution, metabolism, and excretion of 5-ALA and its conversion to PpIX within the body. They integrate kinetic drug and delivery system parameters to describe how 5-ALA is transported through various compartments, such as the stomach, blood, and brain biorxiv.orgoddl.fi. Such models are useful for interspecies scaling (e.g., from preclinical animal models to humans) and for predicting drug behavior in vivo oddl.fi.
Photophysical Process Simulations: These models focus on the interactions between light and photosensitizers, particularly the generation of reactive oxygen species like singlet oxygen (¹O₂), which is crucial for the therapeutic effect of photodynamic therapy (PDT) nih.govresearchgate.net. Singlet oxygen models can estimate the immediate outcomes following light irradiation and assist in specifying optimal light diffuser positions and light fluence levels for effective treatment nih.gov.
Quantitative Systems Pharmacology (QSP) Models: QSP models integrate pharmacokinetic and pharmacodynamic principles to simulate the intricate interplay between drugs, biological systems, and disease states, providing a holistic view of treatment efficacy nih.gov.
Finite Element Modeling: This advanced modeling technique can divide biological tissues into thousands of compartments, allowing for detailed descriptions of passive diffusion, flow factors, and pressure differences, providing a high-resolution understanding of drug distribution oddl.fi.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish correlations between the chemical structure of molecules and their pharmacokinetic parameters, enabling the prediction of activities for new molecules even before synthesis oddl.fi.
A computational framework designed to simulate the transport of 5-ALA through the stomach, blood, and brain, and its subsequent conversion to PpIX at the tumor site, has shown that the time to peak fluorescent concentration can range from 2 to 7 hours. This finding is broadly consistent with current surgical guidelines for glioblastoma treatment, highlighting the models' utility in optimizing the timing and dosage of 5-ALA administration biorxiv.org. Furthermore, computational models can help identify optimal oxygenation conditions required for effective PDT researchgate.net.
In Vitro Organoid and 3D Culture Models for Preclinical Evaluation
In vitro organoid and 3D culture models represent significant advancements over conventional 2D cell cultures in preclinical evaluation of 5-ALA-based therapies. These models more accurately mimic the complex tumor microenvironment, including cell-cell interactions and physiological gradients, which are critical for realistic drug testing and mechanistic studies mdpi.commdpi.com.
The advantages and applications of these models include:
Mimicking In Vivo Conditions: Organoids and 3D cultures recreate the intricate architecture and cellular heterogeneity of native tissues and tumors, providing a more physiologically relevant system for studying drug responses mdpi.commdpi.com. They allow for long-term cultures and help maintain the characteristics of human tumors in vitro mdpi.com.
Evaluating Therapeutic Efficacy: These models are extensively used to assess the efficacy of 5-ALA-mediated photodynamic therapy (PDT) and to determine optimal conditions for treatment without causing phototoxic injury to surrounding normal tissue mdpi.comfao.org.
Personalized Medicine and Drug Screening: The ability to establish personalized assays with patient-derived tumoroids offers a platform for tailoring therapies and for high-throughput drug screening, accelerating the identification of effective treatment strategies mdpi.com.
Studying Cellular Interactions and Disease Mechanisms: 3D models facilitate the investigation of complex cellular interactions, tumor cell migration, invasion, and mechanisms underlying anticancer drug resistance mdpi.com. For instance, co-cultures of glioblastoma initiation cells (GICs) infiltrating cerebral organoids have demonstrated efficient 5-ALA-mediated PDT. In these models, PpIX fluorescence increased progressively and stabilized at 24 hours, leading to decreased proliferation and increased apoptosis in cancer cells, crucially without altering normal cells mdpi.comfao.org.
Spheroids: As one of the most widely used 3D models, spheroids derived from established cell lines have been employed for repetitive 5-ALA-mediated photodynamic therapy on human glioma spheroids, serving as robust tools for drug testing mdpi.comresearchgate.net.
Regulatory and Ethical Considerations in 5 Aminolevulinic Acid Hydrochloride Research
Regulatory Approvals and Guidelines for 5-Aminolevulinic Acid Hydrochloride-Based Interventions
5-Aminolevulinic acid hydrochloride has received regulatory approvals from major health authorities for specific indications, reflecting its established efficacy and safety profiles under defined conditions.
United States Food and Drug Administration (FDA) Approvals: In the United States, the FDA has granted approval for ALA HCl in several formulations and indications. Gleolan (5-aminolevulinic acid hydrochloride) was approved on June 6, 2017, as an optical imaging agent. It is indicated for the visualization of malignant tissue during surgery in adult patients diagnosed with gliomas, specifically suspected World Health Organization (WHO) Grades III or IV high-grade gliomas (HGG) on preoperative imaging. This marked it as the first optical imaging agent approved by the FDA for brain tumors. nih.govthebraintumourcharity.orgfda.govascopost.com
For dermatological applications, Levulan Kerastick (aminolevulinic acid HCl) topical solution 20% received FDA approval in 1999 for the treatment of non-hyperkeratotic actinic keratoses (AK) of the face and scalp, used in conjunction with the BLU-U Blue Light Photodynamic Therapy Illuminator. ncats.iobluecrossnc.com More recently, in October 2024, the FDA approved a supplemental New Drug Application (sNDA) for Ameluz (aminolevulinic acid hydrochloride) topical gel 10%, expanding its maximum allowable dosage from one tube to three tubes per photodynamic therapy treatment session for actinic keratosis, providing greater flexibility for treating larger or multiple affected areas. dermatologytimes.com Ameluz gel itself was approved by the FDA in 2016 for the lesion-directed and field-directed treatment of mild-to-moderate actinic keratoses on the face and scalp, in combination with the BF-RhodoLED lamp. bluecrossnc.com
European Medicines Agency (EMA) Approvals: In Europe, Gliolan (5-aminolevulinic acid hydrochloride) received marketing authorization from the EMA on September 7, 2007. Its indication is for the visualization of malignant tissue during surgery for malignant glioma (WHO grades III and IV) in adults. europa.eunih.govbraintumor.orgdovepress.comefim.org Additionally, Ameluz (5-aminolevulinic acid hydrochloride) gel obtained EMA approval on December 13, 2011 (with marketing authorization issued in 2014) for the treatment of mild to moderate actinic keratosis on the face and scalp, and for superficial and/or nodular basal cell carcinoma (BCC) in adults when surgical treatment is unsuitable due to potential morbidity or poor cosmetic outcomes. nih.govnih.goveuropa.eu
Health Canada Approval: Health Canada also approved Gleolan (5-aminolevulinic acid hydrochloride) on September 9, 2020. It is indicated as an adjunct for the visualization of malignant tissue during surgery in patients with WHO Grades III or IV gliomas (suspected on preoperative imaging). medexus.com
Guidelines for Clinical Use: Regulatory bodies and manufacturers issue specific guidelines for the safe and effective use of ALA HCl. For applications in glioma surgery, particularly with products like Gliolan/Gleolan, it is stipulated that the medicinal product should only be used by experienced neurosurgeons. These surgeons must be proficient in malignant glioma surgery, possess in-depth knowledge of functional brain anatomy, and have completed a dedicated training course in fluorescence-guided surgery. fda.goveuropa.eueuropa.eu Training centers are typically required to have a modified microscope for fluorescence-guided resection, a sufficient caseload of malignant gliomas (at least 10 patients per year), and capabilities for neurophysiological monitoring during surgery in eloquent brain regions. europa.eueuropa.eu For dermatological PDT, ALA HCl-based treatments like Ameluz should be administered under the supervision of healthcare professionals experienced in photodynamic therapy. europa.eu
Table 1: Key Regulatory Approvals for 5-Aminolevulinic Acid Hydrochloride
| Product Name | Active Ingredient | Regulatory Body | Approval Date | Indication(s) |
| Gleolan | 5-Aminolevulinic acid hydrochloride | FDA | June 6, 2017 | Visualization of malignant tissue during surgery for WHO Grade III/IV gliomas. nih.govfda.gov |
| Gliolan | 5-Aminolevulinic acid hydrochloride | EMA | Sept 7, 2007 | Visualization of malignant tissue during surgery for WHO Grade III/IV malignant glioma. europa.eunih.gov |
| Gleolan | 5-Aminolevulinic acid hydrochloride | Health Canada | Sept 9, 2020 | Visualization of malignant tissue during surgery for WHO Grade III/IV gliomas. medexus.com |
| Levulan Kerastick | Aminolevulinic acid HCl | FDA | 1999 | Treatment of non-hyperkeratotic actinic keratoses of the face and scalp with blue light. ncats.iobluecrossnc.com |
| Ameluz | Aminolevulinic acid hydrochloride | EMA | Dec 13, 2011 | Treatment of mild to moderate actinic keratosis; superficial and/or nodular basal cell carcinoma. nih.goveuropa.eu |
| Ameluz | Aminolevulinic acid hydrochloride | FDA | 2016 | Treatment of mild-to-moderate actinic keratoses on the face and scalp with BF-RhodoLED lamp. bluecrossnc.com |
| Ameluz (sNDA) | Aminolevulinic acid hydrochloride | FDA | Oct 2024 | Increased maximum dosage for actinic keratosis treatment. dermatologytimes.com |
Ethical Aspects of Photodynamic Therapy and Fluorescence-Guided Surgery
The use of 5-Aminolevulinic acid hydrochloride in PDT and FGS raises several ethical considerations, primarily revolving around patient autonomy, benefit-risk assessment, and equitable access to innovative treatments.
Informed Consent: A cornerstone of ethical medical research and practice, informed consent is consistently emphasized across clinical trials involving ALA HCl. Patients, or their legal guardians in the case of minors, must provide explicit informed consent, demonstrating a thorough understanding of the procedures, the investigational nature of the study, and a willingness to comply with study requirements. braintumor.orgcenterwatch.comcancer.govveeva.commayo.edumedicaljournals.seclinicaltrial.beactascientific.comspandidos-publications.comnih.gov For pediatric patients, clinical trials often require both informed consent from parents or guardians and, if the patient is capable of understanding, their assent to participate after being educated about the study's purpose and risks. braintumor.org Consent documents are typically provided in languages appropriate for the participants to ensure comprehension. mayo.edu
Declaration of Helsinki and Ethical Standards: Clinical studies evaluating ALA HCl interventions are generally conducted in accordance with the ethical principles outlined in the Declaration of Helsinki and adhere to the ethical standards of the respective institutions. medicaljournals.senih.govnih.gov This commitment ensures that the welfare and rights of participants are prioritized throughout the research process.
Benefit-Risk Assessment: A critical ethical consideration is the careful balancing of potential benefits against inherent risks. While ALA HCl-guided FGS aims to maximize tumor resection and improve patient outcomes, particularly in malignant gliomas, there is an acknowledgment that an increased extent of resection might transiently increase the risk of serious neurological deficits. ascopost.com Neurosurgeons are ethically obligated to carefully weigh the benefits of resecting fluorescing tissue against the preservation of neurological function, especially when tumors are located in close proximity to functionally important brain areas or in patients with pre-existing focal deficits. Fluorescence-guided resection in such scenarios has been associated with a higher risk of critical neurological deficits, necessitating meticulous surgical planning and patient-specific risk assessment. europa.eueuropa.eu
Off-Label Use: The documented use of ALA-PDT for conditions beyond its FDA or EMA-approved indications, such as acne, certain non-melanoma skin cancers, and photodamage, presents an ethical discussion point. karger.com While off-label use is permissible under physician discretion, it underscores the importance of clear communication with patients regarding the approved status of the treatment and the evidence supporting its use for their specific condition.
Patient Selection Criteria and Informed Consent Processes in Clinical Trials
Patient selection in clinical trials involving 5-Aminolevulinic acid hydrochloride is meticulously designed through defined inclusion and exclusion criteria, coupled with comprehensive informed consent processes, to ensure patient safety and the scientific validity of the research.
Patient Selection Criteria:
General Inclusion Criteria for ALA HCl Clinical Trials:
Age: For adult indications, participants are typically required to be 18 years of age or older. ascopost.comcenterwatch.comcancer.govmayo.edu Specific pediatric trials for brain tumors involving ALA HCl have distinct age ranges, such as 2 to 17 years and 182 days. braintumor.orgbraintumor.org
Diagnosis: For FGS studies, common inclusion criteria include a suspected or histopathologically confirmed diagnosis of malignant gliomas (WHO Grades III or IV) based on preoperative imaging. nih.govfda.govcenterwatch.comcancer.govveeva.com In PDT trials, patients may be included based on diagnoses such as mild to moderate actinic keratosis, superficial and/or nodular basal cell carcinoma, or specific dermatological conditions like moderate to severe acne vulgaris. nih.goveuropa.euclinicaltrialsregister.eumednexus.org
Performance Status: Patients are often required to have a specific World Health Organization (WHO) Performance Status (e.g., 0-2 or ≤ 2) at screening, indicating their general well-being and functional capacity. centerwatch.comcancer.gov
Planned Intervention: Enrollment often mandates that patients are scheduled for specific interventions, such as debulking or cytoreductive surgery for tumors. centerwatch.commayo.edu
Organ Function: Normal organ and bone marrow function is a common requirement, supported by specific laboratory values at study entry. These typically include absolute neutrophil count, platelet count, hemoglobin levels, liver enzymes (AST, ALT, total bilirubin), and renal function (e.g., creatinine (B1669602) clearance). centerwatch.commayo.edunih.govbraintumor.org
General Exclusion Criteria for ALA HCl Clinical Trials:
Hypersensitivity: Individuals with a known hypersensitivity to 5-ALA or other porphyrins are excluded to prevent adverse reactions. europa.eucenterwatch.comcancer.govmayo.edumedlineplus.gov
Porphyria: Patients with acute or chronic types of porphyria are excluded due to the drug's metabolic pathway involving porphyrins. europa.eumayo.edu
Pregnancy and Breastfeeding: Pregnant or breastfeeding women are consistently excluded from studies. Strict contraception requirements are typically in place for women of childbearing potential and, in some cases, for male patients whose partners are of childbearing potential, usually for a specified period after drug administration. Pregnancy tests are often mandatory before enrollment. braintumor.orgcenterwatch.comcancer.govveeva.commayo.edunih.govmedlineplus.gov
Prior Treatments: Depending on the trial design, there may be specific washout periods required after prior anti-cancer therapies (e.g., radiotherapy, cytotoxic chemotherapy, biological therapy) to avoid confounding effects or additional toxicities. cancer.govmayo.edu
Tumor Characteristics/Location (for FGS): For glioma surgery trials, exclusion criteria may include primary infratentorial or brainstem tumors, bihemispheric disease, or tumors involving the bilateral corpus callosum. Patients with clinically significant edema requiring urgent intervention may also be excluded. centerwatch.comcancer.gov
Imaging Incompatibility: Inability to undergo Magnetic Resonance Imaging (MRI) or receive gadolinium-based contrast agents is an exclusion criterion in studies reliant on such imaging. centerwatch.comcancer.gov
Skull Thickness: For specific applications like sonodynamic therapy, average skull thickness exceeding a certain limit at the treatment field may be an exclusion criterion. centerwatch.comcancer.gov
Concurrent Illnesses: Uncontrolled concurrent medical conditions, including ongoing or active infections, symptomatic congestive heart failure, unstable angina pectoris, cardiac arrhythmias, or severe psychiatric illness, generally lead to exclusion. mayo.edu
Informed Consent Processes: The informed consent process is a crucial ethical and regulatory requirement in all clinical trials involving ALA HCl. This process ensures that potential participants are fully aware of the study's nature before deciding to enroll.
Voluntary Participation: Subjects must demonstrate the ability to understand the informed consent form, voluntarily agree to participate, and sign the written document. veeva.commayo.edu
Detailed Information: The consent form provides comprehensive details about the study's objectives, procedures, potential benefits, known risks, and alternatives. Patients are encouraged to ask questions. braintumor.orgcancer.gov
Language Accessibility: To ensure true comprehension, consent documents are often available in multiple languages (e.g., English and Spanish), with professional translation services provided for non-English speaking participants as needed. mayo.edu
Ongoing Process: Informed consent is not a one-time event but an ongoing process, allowing patients to withdraw from the study at any time.
Future Directions and Emerging Research Avenues for 5 Aminolevulinic Acid Hydrochloride
Development of Next-Generation Prodrugs and Analogs with Enhanced Specificity
A significant challenge with native 5-ALA is its hydrophilic nature, which limits its ability to effectively penetrate biological barriers and can lead to non-homogeneous distribution and low selectivity for target cells fishersci.nomims.comwikipedia.orgwikipedia.orgfishersci.ca. To address these limitations, considerable effort is being directed towards developing next-generation prodrugs and analogs with improved physicochemical properties and enhanced tumor specificity.
Early advances involved the introduction of more lipophilic 5-ALA esters, such as methyl aminolevulinate (MAL) and hexyl aminolevulinate (HAL). These esters demonstrated improved cellular uptake and enhanced PpIX production compared to free 5-ALA, leading to their clinical approval for specific conditions. For instance, MAL (Metvix) was approved for treating basal cell carcinoma and actinic keratosis, while hexyl ester (Hexvix, now Cysview) was approved for fluorescence diagnosis of bladder cancer wikipedia.orgciteab.comfishersci.ca.
Research is actively exploring a variety of novel prodrug designs:
Peptide Derivatives: Incorporating 5-ALA into short peptide derivatives has shown promise for increasing cellular delivery and enhancing protoporphyrin IX production, offering an approach to improve specificity wikipedia.org.
pH-Sensitive Prodrugs: Poly(L-histidine)-tagged 5-ALA prodrugs have been synthesized to achieve pH-sensitive activation. These prodrugs exhibit high phototoxicity and selectivity under acidic conditions, which are characteristic of tumor microenvironments, while remaining largely deactivated at physiological pH wikipedia.org.
Schiff Base Derivatives: Compounds like TX-816 and its degradation product, 3,5-dichlorosalicylaldehyde (B181256) (DCSA), have been identified as potent enhancers of 5-ALA-PDT. They can significantly increase the efficacy of ALA-PDT and even restore sensitivity in cancer cells that have developed resistance to 5-ALA-PDT, suggesting their potential as prodrug-type enhancers dntb.gov.ua.
Branched-Chain Alkyl and Substituted Benzyl Esters: Studies have identified these esters as highly efficient porphyrin precursors nih.gov. A novel -citronellol-ALA ester derivative was found to be far superior to ALA and Me-ALA in causing complete destruction of solid skin tumors in preclinical models after PDT treatment nih.gov.
Glycoconjugates: Regioselective acylation of 5-ALA with sugars like galactose and mannose has been reported to improve its selective accumulation in cells, with PpIX production comparable to 5-ALA itself in cancer cells, but very low in normal fibroblasts wikipedia.org.
Squalenoylation Strategy: 5-ALA-squalene nanoassemblies, formed by covalently conjugating 5-ALA to squalene, have demonstrated efficient PpIX generation in human prostate cancer (PC3) and human glioblastoma (U87MG) cells in vitro, demonstrating a novel nano-delivery platform for systemic administration nih.gov.
These advancements aim to create prodrugs that not only enhance PpIX production but also improve its selective accumulation in target malignant cells, thereby maximizing therapeutic effect while minimizing off-target adverse reactions mims.com.
The following table summarizes research findings on the efficacy of novel 5-ALA derivatives and prodrugs:
| Prodrug/Derivative Type | Key Advantage / Mechanism | Comparative Efficacy Highlight | Reference |
| Alkyl Esters (e.g., MAL, HAL) | Increased lipophilicity, improved skin penetration | Increased speed and amount of uptake into cells, faster PpIX formation citeab.com. | citeab.com |
| Poly(L-histidine)-tagged 5-ALA | pH-sensitive, selective PpIX production | Higher phototoxicity and selectivity in tumor cells at acidic pH compared to ALA alone wikipedia.org. | wikipedia.org |
| TX-816 / DCSA (Schiff base) | Enhances ALA-PDT efficacy, restores sensitivity | Significantly increases ALA-PDT efficacy, effective against resistant cells dntb.gov.ua. | dntb.gov.ua |
| -Citronellol-ALA ester | Enhanced tumor destruction | Superior to ALA and Me-ALA in preventing or inhibiting tumor growth in inoculated animals nih.gov. | nih.gov |
| Squalene Nanoassemblies (5-ALA-SQ) | Improved biodistribution, high drug loading | Highly efficient in generating PpIX-induced fluorescence in cancer cells (PC3, U87MG) nih.gov. | nih.gov |
Exploration of Novel Targeted Delivery Strategies (e.g., Smart Formulations, Nanotechnology)
The effectiveness of 5-ALA is often hindered by its poor permeability through biological barriers, such as the stratum corneum in skin or the blood-brain barrier, and its limited targeting specificity to tumor cells fishersci.nomims.comfishersci.caciteab.comnih.govnih.gov. To surmount these obstacles, significant research efforts are focused on developing novel targeted delivery strategies, including smart formulations and nanotechnology-based systems.
Nanotechnology has emerged as a promising field to overcome these limitations by improving 5-ALA's stability, bioavailability, and targeted accumulation in diseased tissues fishersci.casynhet.com. A variety of nanomaterial-based approaches are being investigated:
Liposomes and Ethosomes: These lipid-based vesicles can encapsulate 5-ALA, facilitating its delivery across cellular membranes and improving accumulation fishersci.nowikipedia.orgciteab.comnih.gov. Specifically, stratum corneum lipid liposomes (SCLLs) have shown improved delivery of 5-ALA into viable epidermis and dermis for skin cancer PDT nih.gov.
Dendrimers: 5-ALA dendrimers have been developed to enhance cellular delivery to specific cell types, contributing to targeted photodynamic therapy and photodiagnosis mims.comciteab.com.
Niosomes: These non-ionic surfactant vesicles have demonstrated significant improvements in 5-ALA skin permeation and penetration, enhancing the drug's bioavailability and therapeutic effectiveness for topical photodynamic therapy of skin malignancies citeab.comfishersci.nl. Ex vivo permeation studies through excised human skin showed that niosomal formulations increased the permeated amount of 5-ALA by approximately 80% and the drug retained in the skin by about 100% compared to a simple aqueous drug solution fishersci.nl.
Mesoporous Silica (B1680970) Nanoparticles (MSNPs): Hollow mesoporous silica nanoparticles functionalized with targeting ligands like folic acid (FA) have been fabricated to specifically deliver 5-ALA to cancer cells ca.gov. These FA-functionalized HMSNPs enabled selective endocytosis into cancer cells, leading to high PpIX formation and photocytotoxicity in B16F10 skin cancer cells ca.gov.
Gold Nanoparticles (AuNPs): AuNPs are being utilized in sophisticated delivery systems. For instance, dual-sensitive (matrix metalloproteinase-2 (MMP-2) and pH) 5-ALA prodrug nanocarriers have been constructed using AuNPs nih.gov. These nanocarriers incorporate cell-penetrating peptides that are shielded by zwitterionic stealth peptides, which are then activated by MMP-2 overexpression in the tumor microenvironment. This programmed delivery strategy enhances intracellular 5-ALA delivery and subsequent PpIX generation, demonstrating improved photodynamic cytotoxicity compared to free 5-ALA nih.gov.
Squalene Nanoassemblies: These self-assembling nanoparticles provide a novel platform for systemic 5-ALA delivery, demonstrating high drug loading (26%) and efficient PpIX production in various cancer cell lines nih.gov.
Alloyed Nanoparticles: Plasmonic bimetallic nanoparticles conjugated with 5-ALA and decorated with specific antibodies (e.g., anti-HER-2 for breast cancer) are being explored for targeted PDT, showing a significant decrease in cellular viability (from 49.8% to 13.8% at equivalent concentrations) of MCF-7 breast cancer cells upon light irradiation compared to free 5-ALA nih.gov.
These smart formulations and nanotechnology-based strategies aim to overcome the inherent limitations of 5-ALA, leading to more efficient drug delivery, enhanced tumor selectivity, and ultimately, improved therapeutic outcomes with reduced systemic side effects fishersci.nonih.gov.
Key findings related to targeted delivery strategies are summarized in the following table:
| Delivery System Type | Targeting Mechanism / Benefit | Research Finding / Efficacy Improvement | Reference |
| Niosomal Formulations | Improved skin permeation for topical PDT | Increased permeated ALA by 80% and retained ALA by 100% in excised human skin vs. aqueous solution fishersci.nl. | fishersci.nl |
| Folic Acid-HMSNPs | Selective endocytosis into cancer cells | Enhanced PpIX formation and photocytotoxicity in B16F10 skin cancer cells ca.gov. | ca.gov |
| MMP-2/pH Dual-Sensitive AuNPs | Tumor microenvironment-activated delivery | Enhanced intracellular ALA delivery, improved photodynamic cytotoxicity nih.gov. | nih.gov |
| 5-ALA-Squalene Nanoassemblies | Self-assembly, high drug loading, systemic delivery | High 5-ALA loading (26%), efficient PpIX production in cancer cells nih.gov. | nih.gov |
| Anti-HER-2 Antibody-Conjugated NPs | Active targeting for breast cancer | Significant reduction in cellular viability (from 49.8% for free 5-ALA to 13.8% for NC) nih.gov. | nih.gov |
Integration with Artificial Intelligence and Machine Learning for Treatment Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is emerging as a powerful tool to optimize 5-ALA HCl-based photodynamic diagnosis (PDD) and therapy (PDT) by enhancing diagnostic accuracy, predicting treatment response, and personalizing treatment protocols sigmaaldrich.comthegoodscentscompany.com.
One significant application of AI/ML is in improving the precision of PDD, particularly in differentiating between true and false positives in medical imaging. For example, in bladder cancer diagnosis, where PDD with oral 5-ALA significantly increases cancer detection sensitivity but can also raise the false positive rate, deep learning models are being developed to accurately distinguish between true and false positives from intraoperative cystoscopy images mpg.dewikipedia.org. An initial deep learning model (ResNet-50) achieved an accuracy of 64.3%, sensitivity of 60.9%, and specificity of 66.7% in distinguishing PDD true and false positives in bladder cancer images mpg.de. Further improvements have shown a deep learning model achieving a remarkable 97.65% accuracy, 97.13% sensitivity, and 98.03% specificity for PDD-positive image identification wikipedia.org.
In gastric tumor detection, AI methods, specifically Convolutional Neural Networks (CNN), are being used to objectively diagnose tumors and differentiate tumor from non-tumor regions in PDD images based on chromaticity analysis of PpIX fluorescence sigmaaldrich.comfishersci.se. This objective classification method is intended to reduce the risk of missed diagnoses and improve the efficacy of endoscopic PDD, as it provides a more consistent and less subjective interpretation of fluorescence signals compared to expert endoscopist classification sigmaaldrich.com.
The potential applications of AI/ML extend to:
Predictive Analytics: Developing algorithms to predict patient response to 5-ALA based on individual biological parameters, genetic profiles, and tumor characteristics.
Treatment Planning Optimization: AI can assist in optimizing light dosimetry and drug administration parameters for PDT, ensuring maximal therapeutic effect while minimizing damage to healthy tissue.
Real-time Image Analysis: During surgery, AI could provide real-time analysis of 5-ALA induced fluorescence, assisting surgeons in achieving more complete tumor resections by precisely delineating tumor margins wikipedia.orguni.lu.
The integration of AI and ML is poised to transform 5-ALA based applications by providing more objective, accurate, and personalized diagnostic and therapeutic approaches.
The following table presents performance metrics of a deep learning model for 5-ALA PDD in bladder cancer:
| Metric | Value (%) (Initial Study) mpg.de | Value (%) (Improved Model) wikipedia.org |
| Accuracy | 64.3 | 97.65 |
| Sensitivity | 60.9 | 97.13 |
| Specificity | 66.7 | 98.03 |
| NPV | 71.3 | N/A |
| Precision | N/A | 97.11 |
| F1-score | N/A | 0.9711 |
Expansion into New Therapeutic and Diagnostic Indications Beyond Current Applications
Beyond its established uses in glioblastoma surgery, actinic keratosis, and some skin and bladder cancers, 5-ALA HCl is being actively investigated for a broader range of therapeutic and diagnostic indications researchgate.netr-project.orgciteab.comfishersci.cawikipedia.orguni.luuni.lunih.govfishersci.casigmaaldrich.comuni-freiburg.deguidetopharmacology.org. The versatility of 5-ALA stems from its ability to induce selective PpIX accumulation in various diseased cells, making it a valuable tool for diverse medical challenges.
Emerging Diagnostic Indications:
Oral Cancer and Precancerous Lesions: 5-ALA PDD is showing promise for early detection of oral cancer and high-risk potentially malignant oral disorders, enabling visualization of malignant lesions as red fluorescence and improving diagnostic accuracy through objective chromaticity analysis fishersci.se.
Breast Cancers: Research is exploring the enlargement of 5-ALA-mediated photodiagnosis to include breast cancers uni-freiburg.de.
Emerging Therapeutic Indications:
Sonodynamic Therapy (SDT): 5-ALA is gaining attention as a sonosensitizer for SDT, a non-invasive treatment that combines low-intensity ultrasound with a sensitizer (B1316253) to produce cytotoxic effects in tumor cells wikipedia.orgfishersci.no. This approach is particularly promising for malignant gliomas, offering a potential non-invasive treatment option for residual or inaccessible tumors wikipedia.orgfishersci.no. 5-ALA SDT shows promise for enhancing tumor immunogenicity and inducing apoptosis wikipedia.orgfishersci.no.
Inflammatory Bowel Disease (IBD): Recent studies suggest 5-ALA possesses anti-inflammatory and immunoregulatory properties, primarily through the upregulation of heme oxygenase-1 nih.gov. This indicates its potential for treating inflammatory conditions like IBD, with preclinical studies demonstrating significantly improved colonic inflammation and decreased pro-inflammatory cytokines such as TNF-, IL-6, and IL-1 in both plasma and colonic tissue nih.gov. Targeted colonic delivery strategies, such as pH and microbially responsive formulations, are being explored to enhance its efficacy in IBD nih.gov.
Acne: 5-ALA-PDT is increasingly recognized for its effectiveness in managing acne vulgaris, offering a non-invasive alternative that targets acne-causing bacteria and reduces inflammation researchgate.netfishersci.ca. Red light, with its deeper penetration, is considered beneficial for reaching the pilosebaceous unit researchgate.net.
Wound Healing: 5-ALA plays a role in accelerating wound healing by promoting tissue regeneration fishersci.ca. When combined with light therapy, it helps increase blood flow and oxygen to the wound area, potentially speeding up the recovery process, particularly in chronic wounds or ulcers fishersci.ca.
Non-Oncological Fluorescence: Fluorescence induced by 5-ALA has been observed in non-oncological settings, including multiple sclerosis, neurodegenerative diseases, and infectious conditions like bacterial brain abscesses wikipedia.orgsigmaaldrich.com. This phenomenon is attributed to the presence of immune cells or the ability of certain bacteria to elaborate porphyrin precursors wikipedia.org.
Anti-Microbial Applications: Beyond its primary cancer-related uses, 5-ALA based PDT is being applied to fight against microorganisms, including drug-resistant bacteria fishersci.ca.
These explorations highlight the growing recognition of 5-ALA HCl's therapeutic breadth, moving beyond its traditional oncological focus into a wider array of medical conditions and diagnostic tools.
Personalized Medicine Approaches for 5-Aminolevulinic Acid Hydrochloride-Based Therapies
The future of 5-ALA HCl-based therapies is increasingly trending towards personalized medicine, aiming to tailor treatments to individual patient characteristics for optimized efficacy and safety nih.gov. This approach involves leveraging a deeper understanding of patient-specific biological factors and disease profiles to guide therapeutic decisions.
Key aspects of personalized medicine in the context of 5-ALA HCl include:
Biomarker-Guided Treatment: Identifying and utilizing specific biomarkers that predict a patient's response to 5-ALA. The accumulation of PpIX in cancer cells is influenced by the differential activity of enzymes in the heme biosynthesis pathway, such as ferrochelatase, which is often deficient in tumor cells, and the overexpression of 5-ALA influx transporters (e.g., peptide transporters 1/2) sigmaaldrich.comguidetopharmacology.org. Understanding these molecular differences between tumor and normal tissue within an individual patient can inform personalized dosing and light exposure strategies.
Genomic and Proteomic Profiling: Analyzing a patient's genetic makeup and protein expression patterns to anticipate how effectively 5-ALA will be metabolized into PpIX and how their cells will respond to PDT. Research into modulation and proteomic changes on the heme pathway following 5-ALA treatment is ongoing uni-freiburg.de.
Tumor Microenvironment-Responsive Therapies: Developing prodrugs and delivery systems that are specifically activated by conditions within the patient's tumor microenvironment, such as low pH or overexpression of certain enzymes like matrix metalloproteinase-2 (MMP-2) wikipedia.orgnih.gov. This ensures targeted drug release and activity precisely where it is needed, minimizing systemic exposure and enhancing selectivity nih.gov.
Adaptive Treatment Protocols: Using real-time monitoring of PpIX fluorescence during treatment, potentially combined with AI, to dynamically adjust light parameters or repeat treatment cycles based on individual patient response and tumor clearance wikipedia.orguni.lu.
Patient Stratification: Grouping patients based on their predicted response to 5-ALA, allowing for more precise selection of candidates for 5-ALA-based PDD or PDT, and potentially combining 5-ALA with other therapeutic modalities for non-responders or those with specific tumor characteristics.
The shift towards personalized medicine aims to maximize the therapeutic benefits of 5-ALA HCl by recognizing and exploiting the unique biological context of each patient, leading to more effective and patient-centric healthcare solutions.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 5-ALA HCl, and how do they differ in yield and purity?
- Methodology : The synthesis of 5-ALA HCl often involves condensation of glycine with succinyl-CoA derivatives or catalytic hydrogenation of nitrolevulinic acid intermediates. For example, Shrestha-Dawadi et al. (2003) optimized a method using palladium catalysts for hydrogenation, achieving ~85% yield . Alternatively, enzymatic approaches using aminotransferases (e.g., Ahmed et al., 2007) reduce byproduct formation but require stringent pH control . Key parameters affecting purity include reaction temperature (20–25°C), solvent selection (e.g., methanol/water mixtures), and post-synthesis purification via recrystallization .
Q. How should 5-ALA HCl be stored to maintain stability in cell culture studies?
- Protocol : Store lyophilized 5-ALA HCl at -20°C in moisture-proof containers to prevent hydrolysis. For in vitro use, prepare stock solutions in PBS (pH 7.4) and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles, as decomposition (evidenced by yellow discoloration) reduces bioavailability .
Q. What safety precautions are critical when handling 5-ALA HCl in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust (H335 risk) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in 5-ALA HCl’s dual role as a photosensitizer and cytoprotectant?
- Experimental Design : Dose-dependent effects are critical. Low-dose 5-ALA HCl (0.1–1 mM) upregulates heme oxygenase-1 (HO-1), mitigating oxidative stress in cardiomyocytes, while higher doses (>5 mM) induce protoporphyrin IX (PPIX) accumulation for photodynamic therapy (PDT). Use in vivo models (e.g., HCC xenografts) with controlled light irradiation (635 nm, 50 J/cm²) to isolate mechanisms .
Q. What methodologies optimize PPIX accumulation in tumor cells for PDT applications?
- Protocol :
- Incubation : Treat cells with 1 mM 5-ALA HCl for 3–6 hours in serum-free medium to enhance uptake .
- Enhancers : Co-administer iron chelators (e.g., deferoxamine) to inhibit PPIX conversion to heme .
- Quantification : Use flow cytometry with PPIX-specific fluorescence filters (ex/em: 405/635 nm) .
Q. How do ABCG2 transporters affect 5-ALA HCl pharmacokinetics, and how can this be addressed in glioblastoma models?
- Strategy : ABCG2 efflux pumps reduce intracellular PPIX levels. Co-administration with inhibitors like Ko143 (1 µM) enhances PPIX retention. Validate using in vitro blood-brain barrier (BBB) models (e.g., hCMEC/D3 cells) and LC-MS/MS to quantify brain-tissue penetration .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on 5-ALA HCl’s efficacy in agricultural growth regulation?
- Variables :
- Light Exposure : PPIX accumulation in plants is light-dependent; studies using inconsistent photoperiods (e.g., 12 vs. 16 hours) yield variable growth rates .
- Soil pH : Bioavailability decreases in alkaline soils (pH >7.5). Pre-treat soil with organic acids (e.g., citric acid, 0.1% w/w) to improve uptake .
Methodological Tables
Table 1 : Solubility and Stability of 5-ALA HCl
| Condition | Solubility (mg/mL) | Stability Duration | Reference |
|---|---|---|---|
| PBS (pH 7.4, 25°C) | 50 | 24 hours | |
| DMSO | 100 | 1 month (-20°C) | |
| Cell Culture Medium | 30 | 6 hours (37°C) |
Table 2 : Key Synthetic Routes for 5-ALA HCl
| Method | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrogenation of 5-NLA | Pd/C, H₂ | 85 | 98 |
| Enzymatic Synthesis | Aminotransferase | 70 | 95 |
| Condensation | EDCI, HOBt | 65 | 90 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
